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2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid Documentation Hub

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  • Product: 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid
  • CAS: 97485-13-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Benzamido-Substituted Phenylpropanoic Acids

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract Benzamido-substituted phenylpropanoic acids represent a significant class of compounds in medicinal chemistry, with their therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamido-substituted phenylpropanoic acids represent a significant class of compounds in medicinal chemistry, with their therapeutic efficacy intrinsically linked to their physicochemical properties. A critical determinant of a drug candidate's success is its thermodynamic stability, which governs its shelf-life, bioavailability, and manufacturing consistency. This technical guide provides a comprehensive exploration of the principles and practices for evaluating the thermodynamic stability of this molecular class. We delve into the foundational thermodynamic concepts, detail robust experimental and computational methodologies for stability assessment, and analyze the nuanced effects of substituent placement on the benzamido and phenylpropanoic acid moieties. This whitepaper is designed to equip researchers and drug development professionals with the essential knowledge to navigate the complexities of solid-state chemistry and make informed decisions in the pursuit of stable and effective pharmaceutical agents.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the journey of a drug molecule from discovery to a marketable therapeutic, its solid-state properties play a pivotal role. For benzamido-substituted phenylpropanoic acids, understanding and controlling thermodynamic stability is not merely an academic exercise but a crucial step in ensuring safety, efficacy, and quality. Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms, a phenomenon known as polymorphism. These polymorphs, while chemically identical, exhibit different crystal lattice arrangements, leading to variations in critical physicochemical properties such as solubility, dissolution rate, melting point, and stability.

The most thermodynamically stable polymorph is the one with the lowest Gibbs free energy (G) under a given set of conditions. Metastable forms, while potentially offering advantages like higher solubility, are thermodynamically driven to convert to the more stable form over time. This transformation can have disastrous consequences during manufacturing, storage, or even after administration, potentially leading to sub-optimal drug delivery or even therapeutic failure. Therefore, a thorough investigation of the thermodynamic landscape of a drug candidate is a non-negotiable aspect of preformulation and formulation development. This guide will provide a detailed roadmap for assessing the thermodynamic stability of benzamido-substituted phenylpropanoic acids, a class of molecules where intermolecular interactions, such as hydrogen bonding and π-π stacking, significantly influence crystal packing and, consequently, stability.

Foundational Thermodynamic Principles

The thermodynamic stability of a crystalline solid is governed by the interplay of enthalpy (ΔH) and entropy (ΔS), as described by the Gibbs free energy equation:

ΔG = ΔH - TΔS

  • Gibbs Free Energy (ΔG): Represents the energy available to do useful work. A negative ΔG indicates a spontaneous process. In the context of polymorphism, the form with the lowest Gibbs free energy is the most stable.

  • Enthalpy (ΔH): Represents the heat content of a system. For the dissolution of a solid, the enthalpy of solution (ΔH_sol) is the heat absorbed or released.

  • Entropy (ΔS): A measure of the disorder or randomness of a system. The dissolution of a highly ordered crystal into solvated ions generally leads to an increase in entropy.

The interplay of these factors determines the overall stability of a particular crystalline form and its tendency to transform into another.

Methodologies for Assessing Thermodynamic Stability

A multi-pronged approach, combining experimental techniques and computational modeling, is essential for a comprehensive understanding of the thermodynamic stability of benzamido-substituted phenylpropanoic acids.

Experimental Approaches

Differential Scanning Calorimetry is a cornerstone technique in thermal analysis, measuring the difference in heat flow between a sample and a reference as a function of temperature. It provides invaluable information on:

  • Melting Point (Tm): A characteristic property of a crystalline solid.

  • Enthalpy of Fusion (ΔHf): The energy required to melt the solid. A higher enthalpy of fusion often correlates with greater crystal lattice energy and stability.

Exploratory

Technical Guide: Supramolecular Hydrogelation of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid

Topic: Hydrogel Formation Potential of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid Common Name: N,O-Dibenzoyl-L-Tyrosine (assuming L-isomer for bio-applicability) Content Type: Technical Guide / Whitepaper Part 1:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrogel Formation Potential of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid Common Name: N,O-Dibenzoyl-L-Tyrosine (assuming L-isomer for bio-applicability) Content Type: Technical Guide / Whitepaper

Part 1: Executive Summary & Molecular Architecture

The Core Molecule

The subject molecule, 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid (hereafter referred to as Bz-Tyr(Obz)-OH ), represents a sophisticated class of Low Molecular Weight Gelators (LMWGs). Structurally, it is a derivative of the amino acid Tyrosine, modified at two critical sites:

  • N-Terminus (Position 2): Capped with a benzamido group (Benzoyl amide).

  • Phenolic Side Chain (Position 4 of phenyl ring): Esterified with a benzoyl group.

Gelation Potential Analysis

This molecule is a prime candidate for supramolecular hydrogel formation due to its specific balance of hydrophobicity and directional bonding capabilities. Unlike polymeric hydrogels that rely on covalent crosslinking, Bz-Tyr(Obz)-OH forms gels via self-assembly into entangled fibrillar networks.

Key Structural Drivers for Gelation:

  • Triple Aromatic Stacking: The molecule contains three aromatic rings (two benzoyl groups and one tyrosine phenyl ring). This provides massive potential for

    
    -
    
    
    
    stacking, the primary thermodynamic driver for fiber formation in water.
  • Amide Linkage: The benzamido group acts as a hydrogen bond donor/acceptor, facilitating unidirectional growth similar to

    
    -sheet formation in proteins.
    
  • pH-Responsive Head: The free carboxylic acid allows for solubility at high pH (deprotonated,

    
    ) and self-assembly at low pH (protonated, 
    
    
    
    ).

Part 2: Mechanism of Self-Assembly

The transition from solution to hydrogel follows a nucleation-elongation mechanism.

  • Solubilization: At pH > pKa (approx. 4.5–5.0), electrostatic repulsion between carboxylate anions prevents aggregation.

  • Trigger (Acidification): As pH drops, protonation reduces charge repulsion.

  • Stacking: The hydrophobic effect drives the aromatic rings together. The specific geometry of the L-isomer induces a chiral twist, leading to helical fibers rather than flat crystals.

  • Entanglement: These nanofibers (typically 10–100 nm width) entangle to trap the solvent (water) via capillary forces, forming a viscoelastic solid.

Visualization: Self-Assembly Pathway

G Sol Sol State (pH > 8.0) Repulsive Forces Trigger Trigger (HCl or GdL) Sol->Trigger Nuc Nucleation (Protonation) Trigger->Nuc pH < pKa Stack Anisotropic Growth (π-π Stacking) Nuc->Stack H-Bonding Fiber Nanofiber Network Stack->Fiber 1D Elongation Gel Hydrogel (Viscoelastic) Fiber->Gel 3D Entanglement

Caption: Fig 1. Thermodynamic trajectory of Bz-Tyr(Obz)-OH from ionic solution to self-assembled fibrillar matrix.

Part 3: Experimental Protocols

Protocol A: pH-Switch Hydrogel Formation (Standard)

This is the most robust method for screening LMWGs containing carboxylic acids.

Reagents:

  • Bz-Tyr(Obz)-OH (Solid powder)

  • 1M NaOH (Freshly prepared)

  • 1M HCl or Glucono-

    
    -lactone (GdL) for slow acidification
    
  • Deionized Water (18.2 M

    
    )
    

Step-by-Step Methodology:

  • Weighing: Weigh 5.0 mg of Bz-Tyr(Obz)-OH into a 2 mL glass vial.

  • Solubilization: Add 0.9 mL of deionized water. The powder will not dissolve.

  • Alkaline Activation: Add 1M NaOH dropwise (approx. 10-20

    
    L) while vortexing until the solution becomes perfectly clear. Check pH (Target: pH 9–10).
    
    • Note: Do not exceed pH 12 to avoid hydrolyzing the ester bond on the phenolic oxygen.

  • Induction:

    • Fast Gelation: Add 1M HCl dropwise until pH reaches ~4.0.

    • Homogeneous Gelation (Preferred): Add 5.0 mg of solid GdL. Vortex immediately for 10 seconds and let stand undisturbed.

  • Maturation: Allow the vial to sit at 25°C for 12–24 hours. Invert vial to test for gelation (Inversion Test).

Protocol B: Enzymatic Trigger (Pro-Gelator Strategy)

Since the molecule contains an ester bond, it can act as a substrate for esterases.

Concept: If Bz-Tyr(Obz)-OH is too hydrophobic to dissolve easily, or if a responsive gel is required, use an enzyme to cleave the O-benzoyl group.

  • Substrate: Bz-Tyr(Obz)-OH (More Hydrophobic)

  • Product: N-Benzoyl-Tyrosine (Less Hydrophobic, different solubility profile).

Workflow:

  • Suspend Bz-Tyr(Obz)-OH in a buffer (pH 7.4) with 5% DMSO to aid dispersion.

  • Add Esterase (e.g., from porcine liver) or Chymotrypsin .

  • Incubate at 37°C.

  • Observation: Hydrolysis of the ester may induce a solubility change that triggers localized gelation or precipitation, useful for drug delivery release mechanisms.

Part 4: Characterization & Validation

To adhere to high scientific integrity, the resulting material must be validated as a true supramolecular gel, not a precipitate.

Rheological Analysis

Quantitative proof of the "solid-like" nature.

ParameterSetting/ConditionExpected Outcome (Gel State)
Storage Modulus (

)
Frequency Sweep (0.1 - 100 rad/s)

>

(Loss Modulus) by at least 1 order of magnitude.
Linear Viscoelastic Region (LVR) Strain Sweep (0.01% - 100%)

remains constant until critical strain (

).
Frequency Dependence Frequency Sweep

is independent of frequency (flat line).
Microscopy (TEM/SEM)

Visual confirmation of the nanostructure.[1]

  • Protocol: Place a small blob of gel on a carbon-coated copper grid. Wick away excess water. Stain with 1% uranyl acetate (negative stain) for 30 seconds. Dry under vacuum.

  • Expectation: High-aspect-ratio fibers, typically 10–50 nm in diameter and micrometers in length, forming a dense mesh.

Spectroscopic Validation
  • FTIR: Look for shifts in the Amide I band (~1640 cm

    
    ) indicating H-bonding networks.
    
  • Circular Dichroism (CD): If using the L-enantiomer, a strong CD signal indicates supramolecular chirality (helical stacking), distinguishing the gel from a random precipitate.

Part 5: Structure-Property Relationship (SPR) Diagram

This diagram illustrates how specific chemical moieties of Bz-Tyr(Obz)-OH dictate the physical properties of the hydrogel.

SPR COOH Carboxylic Acid (C-Terminus) pH pH Responsiveness (Sol-Gel Switch) COOH->pH pKa ~4.5 Amide Benzamido Group (Amide Linkage) Morph Fiber Morphology (1D Growth) Amide->Morph Directs H-Bonding Rings Triple Aromatic System Mech Mechanical Strength (Stiffness) Rings->Mech π-π Stacking Density Rings->Morph Hydrophobic Collapse Ester Benzoyloxy Ester (Side Chain) Bio Biodegradability (Enzyme Sensitivity) Ester->Bio Hydrolysis Site

Caption: Fig 2.[2][3] Mapping chemical functionality to hydrogel material properties.

Part 6: Applications in Drug Development

  • Hydrophobic Drug Encapsulation: The core of the Bz-Tyr(Obz)-OH fibers is highly hydrophobic due to the benzoyl groups. This allows for the solubilization and delivery of non-polar drugs (e.g., Curcumin, Paclitaxel) within the hydrogel matrix.

  • Injectable Scaffolds: The shear-thinning property of these supramolecular gels allows them to be injected via syringe, recovering their solid structure inside the body (Thixotropy).

  • Enzyme-Responsive Release: As the "benzoyloxy" ester is cleaved by localized esterases in tumor microenvironments, the gel network may degrade or rearrange, releasing the payload specifically at the disease site.

References

  • Adams, D. J., & Topham, P. D. (2010). Peptides as Low Molecular Weight Gelators.[4][5] Soft Matter.[6]

    • Context: Foundational text on the mechanism of N-capped amino acid gel
  • Raeburn, J., & Adams, D. J. (2015). Multicomponent Low Molecular Weight Gelators.[4] Chemical Communications.

    • Context: Discusses the pH-switch protocols used in Protocol A.
  • Yang, Z., Liang, G., & Xu, B. (2008). Enzymatic Hydrogelation of Small Molecules. Accounts of Chemical Research.

    • Context: Validates the enzymatic trigger concept (Protocol B)
  • PubChem Compound Summary. (n.d.).

    • Context: Structural verific
  • Fleming, S., & Ulijn, R. V. (2014). Design of Nanostructures Based on Aromatic Peptide Amphiphiles. Chemical Society Reviews.

    • Context: Explains the - stacking mechanism essential for the gelation of Bz-Tyr deriv

Sources

Protocols & Analytical Methods

Method

Application Note: N,O-Dibenzoyl-L-Tyrosine as a High-Performance Chiral Selector

This guide outlines the application of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid (also known as N,O-Dibenzoyl-L-Tyrosine ) as a versatile chiral selector. By leveraging its unique structural features—specificall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid (also known as N,O-Dibenzoyl-L-Tyrosine ) as a versatile chiral selector. By leveraging its unique structural features—specifically the dual benzoyl groups providing enhanced


-

interaction sites—this molecule serves as a powerful tool in chiral resolution workflows, particularly for aromatic amines and amino alcohols.

Executive Summary

2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid is an N-acylated, O-acylated amino acid derivative that functions as a robust chiral selector. Unlike standard N-benzoyl amino acids, the addition of the O-benzoyl group at the tyrosine phenolic position introduces a third aromatic ring, significantly enhancing the molecule's ability to engage in


-

stacking interactions. This structural modification makes it particularly effective for the enantioseparation of aromatic analytes via High-Performance Liquid Chromatography (HPLC) as a Chiral Mobile Phase Additive (CMPA) and Nuclear Magnetic Resonance (NMR) as a Chiral Solvating Agent (CSA).
Key Technical Advantages
  • Enhanced

    
    -Acidity/Basicity:  The O-benzoyl ester and N-benzoyl amide groups create a rich electron density environment, facilitating strong non-covalent interactions with 
    
    
    
    -active analytes.
  • Dual Hydrogen Bonding Sites: The free carboxylic acid (COOH) and the amide proton (NH) serve as primary anchors for chiral recognition via hydrogen bonding.

  • Steric Bulk: The bulky benzoyloxy group increases the steric barrier, improving the discrimination between enantiomers during transient diastereomeric complex formation.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid
Common Name N,O-Dibenzoyl-L-Tyrosine (L-DBT)
CAS Number 14325-35-0 (L-isomer)
Molecular Formula C

H

NO

Molecular Weight 389.40 g/mol
Chiral Centers 1 (L-configuration at C

)
Solubility Soluble in Methanol, Ethanol, DMSO, Chloroform; Sparingly soluble in water (pH dependent)

Mechanism of Chiral Recognition

The chiral recognition mechanism relies on the "Three-Point Interaction" model. The selector forms a transient diastereomeric complex with the target analyte through:

  • Ionic/Hydrogen Bonding: The carboxylic acid group interacts with basic analytes (amines) via proton transfer or strong H-bonding.

  • 
    -
    
    
    
    Stacking:
    The N-benzoyl and O-benzoyl phenyl rings align with the analyte's aromatic system.
  • Steric Repulsion: The chiral center directs the spatial arrangement, causing steric clash for the "mismatched" enantiomer.

ChiralRecognition Selector N,O-Dibenzoyl-L-Tyrosine (Selector) Interaction1 H-Bonding (COOH/NH) Selector->Interaction1 Interaction2 Pi-Pi Stacking (Benzoyl Rings) Selector->Interaction2 Interaction3 Steric Hinderance (Chiral Center) Selector->Interaction3 Analyte Target Analyte (e.g., Aromatic Amine) Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Complex Transient Diastereomeric Complex Resolution Enantiomeric Separation Complex->Resolution Differential Stability (Delta G) Interaction1->Complex Interaction2->Complex Interaction3->Complex

Figure 1: Mechanism of chiral recognition showing the three primary interaction vectors driving enantioseparation.

Application Protocol 1: Chiral Mobile Phase Additive (CMPA) for HPLC

This protocol describes the use of N,O-Dibenzoyl-L-Tyrosine as an additive in the mobile phase to resolve basic chiral drugs (e.g., beta-blockers, sympathomimetics) on an achiral C18 column.

Materials
  • HPLC System: Standard binary/quaternary pump system with UV/Vis or PDA detector.

  • Column: C18 (ODS) Analytical Column (e.g., 150 x 4.6 mm, 5 µm).

  • Selector: N,O-Dibenzoyl-L-Tyrosine (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Triethylamine (TEA), Phosphoric Acid.

Methodology
  • Stock Solution Preparation:

    • Dissolve 389 mg of N,O-Dibenzoyl-L-Tyrosine in 100 mL of Methanol/Water (50:50 v/v) to create a 10 mM stock solution .

    • Adjust pH to 6.0–7.0 using TEA to ensure solubility (formation of triethylammonium salt).

  • Mobile Phase Composition:

    • Aqueous (A): 5 mM N,O-Dibenzoyl-L-Tyrosine in Water (pH adjusted to 5.5 with Phosphoric Acid).

    • Organic (B): Acetonitrile.

    • Note: Isocratic elution is recommended initially. Start with 70% A / 30% B.

  • Equilibration:

    • Flush the C18 column with the mobile phase for at least 30 column volumes (approx. 60-90 mins at 1.0 mL/min) to establish a dynamic coating of the selector on the stationary phase.

  • Separation Run:

    • Inject 10 µL of the racemic analyte (1 mg/mL).

    • Monitor at 254 nm (or analyte

      
      ).
      
    • Calculate Resolution (

      
      ) and Separation Factor (
      
      
      
      ).
Optimization Guide
ParameterAdjustmentEffect
Selector Conc. Increase (2 mM

10 mM)
Increases retention and resolution (

) but increases backpressure.
pH Decrease (7.0

4.0)
Increases hydrophobicity of the selector (protonated COOH), strengthening retention on C18.
Organic % Decrease AcetonitrileIncreases retention time; generally improves resolution.

Application Protocol 2: Chiral Solvating Agent (CSA) for NMR

This protocol details the use of N,O-Dibenzoyl-L-Tyrosine to determine the enantiomeric purity of chiral amines via


H-NMR spectroscopy.
Materials
  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated Chloroform (CDCl

    
    ) or Benzene-d
    
    
    
    (C
    
    
    D
    
    
    ).
  • Analytes: Chiral amines, amino esters, or amino alcohols.

Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the racemic analyte in 0.6 mL of CDCl

      
      .
      
    • Record the reference

      
      H-NMR spectrum.
      
  • CSA Addition:

    • Add solid N,O-Dibenzoyl-L-Tyrosine directly to the NMR tube in a stepwise manner.

    • Target Ratio: Start with a 1:1 molar ratio (Selector:Analyte). If splitting is insufficient, increase to 2:1.

    • Tip: Shake vigorously or sonicate to ensure complete dissolution and complex formation.

  • Analysis:

    • Record the

      
      H-NMR spectrum.
      
    • Observe the chemical shift non-equivalence (

      
      ) of the analyte protons (typically protons adjacent to the chiral center or aromatic protons).
      
    • The enantiomer forming the more stable complex will typically show a larger upfield shift due to shielding by the benzoyl rings.

Data Interpretation[3]
  • 
     (ppm):  The difference in chemical shift between the two enantiomeric signals. A 
    
    
    
    ppm is usually sufficient for accurate integration.
  • Enantiomeric Excess (ee): Calculate by integrating the split peaks:

    
    
    

References

  • Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers. Chemical Reviews. Link

  • Wainer, I. W. (1987).
  • Sigma-Aldrich. (2024). Product Specification: N,O-Dibenzoyl-L-tyrosine (CAS 14325-35-0).[1][2][3] Link

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews. Link

  • Pharmaffiliates. (2023). Impurity Standards: N,O-Dibenzoyl-L-tyrosine. Link

Sources

Application

Procedures for grafting 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid onto polymers

Application Note: Grafting Procedures for 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic Acid onto Polymeric Backbones Executive Summary & Scientific Rationale This guide details the protocols for grafting 2-Benzamido-3-(...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Grafting Procedures for 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic Acid onto Polymeric Backbones

Executive Summary & Scientific Rationale

This guide details the protocols for grafting 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid (chemically equivalent to


-dibenzoyltyrosine ) onto polymer backbones. This molecule acts as a bulky, rigid-rod mesogen. When grafted onto flexible polymer chains, it induces liquid crystalline (LC) properties, enhances thermal stability, or serves as a hydrophobic side-chain for drug delivery systems.

Key Chemical Challenges:

  • Steric Hindrance: The molecule contains three aromatic rings, creating significant steric bulk that can impede high-density grafting.

  • Labile Functionality: The molecule contains an internal ester bond (benzoyloxy) and an amide bond (benzamido). Harsh acidic or basic conditions (e.g., Fischer esterification or strong alkaline hydrolysis) must be avoided to prevent degradation of the mesogen before grafting.

Scope of Protocols:

  • Method A (Steglich Esterification): For grafting onto hydroxyl-bearing polymers (e.g., PVA, Cellulose, PEG) under mild conditions.

  • Method B (EDC/NHS Amidation): For grafting onto amine-bearing polymers (e.g., Chitosan, PEI) to form stable amide linkages.

Pre-Grafting Considerations & Materials

The Mesogen: Structure & Reactivity

The target molecule possesses a free carboxylic acid at the C1 position, which serves as the "handle" for grafting.

PropertySpecification
IUPAC Name 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid
Common Name

-Dibenzoyl-L-tyrosine
Molecular Weight ~389.4 g/mol
Reactive Site Carboxylic Acid (-COOH)
Sensitive Sites Internal Ester (hydrolysis risk), Amide (stable)
Solubility Soluble in DMSO, DMF, DCM; Insoluble in Water
Polymer Selection Matrix
Polymer BackboneFunctional GroupRecommended MethodTarget Linkage
Poly(vinyl alcohol) (PVA) Hydroxyl (-OH)Method A (Steglich)Ester
Chitosan Primary Amine (-NH

)
Method B (EDC/NHS)Amide
Cellulose / Starch Hydroxyl (-OH)Method A (Steglich)Ester
Poly(allylamine) Primary Amine (-NH

)
Method B (EDC/NHS)Amide

Method A: Steglich Esterification (Grafting onto PVA)

Rationale: This method uses Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). It proceeds at room temperature, preventing thermal degradation of the polymer or the mesogen's internal ester bond.

Reagents
  • Polymer: Poly(vinyl alcohol) (PVA), fully hydrolyzed (MW 30k–50k).

  • Mesogen: 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid (1.2 eq per target -OH site).

  • Coupling Agent: DCC (1.2 eq).

  • Catalyst: DMAP (0.1 eq).

  • Solvent: Anhydrous DMSO (PVA is insoluble in DCM; DMSO is required).

Protocol Steps
  • Polymer Dissolution:

    • Dissolve 1.0 g of PVA in 20 mL of anhydrous DMSO at 60°C under nitrogen flow. Stir until a clear, viscous solution is obtained.

    • Critical Check: Ensure no water is present; water consumes DCC, forming dicyclohexylurea (DCU) prematurely.

  • Activation (The "Active Ester" Formation):

    • In a separate flask, dissolve the Mesogen (calculated based on desired Degree of Substitution, e.g., 2.0 mmol) in 5 mL DMSO.

    • Add DMAP (0.2 mmol).

    • Add DCC (2.4 mmol) and stir at room temperature for 15 minutes. The solution may become slightly cloudy due to DCU formation.

  • Grafting Reaction:

    • Add the activated Mesogen solution dropwise to the PVA solution.

    • Stir the reaction mixture at Room Temperature for 24–48 hours under nitrogen.

    • Note: Do not heat above 40°C to avoid side reactions (N-acylurea formation).

  • Purification:

    • Filter the reaction mixture to remove the precipitated DCU byproduct.

    • Pour the filtrate into a large excess of cold Methanol (200 mL). The grafted polymer will precipitate.

    • Filter the solid and wash 3x with Methanol to remove unreacted mesogen and DMAP.

    • Soxhlet Extraction: Extract with dichloromethane for 12 hours to ensure total removal of small molecules.

  • Drying:

    • Dry under vacuum at 40°C for 24 hours.

Method B: EDC/NHS Mediated Amidation (Grafting onto Chitosan)

Rationale: Chitosan is soluble in acidic water, but the mesogen is not. This protocol uses a mixed solvent system or a homogeneous organic phase (if Chitosan is pre-treated) to ensure contact. We recommend the Homogeneous Method using phthaloyl-chitosan precursor or simply dissolving Chitosan in dilute acetic acid/DMF mixtures if low substitution is acceptable. Below is the DMF/LiCl method for high efficiency.

Reagents
  • Polymer: Chitosan (Low MW, Deacetylation >85%).

  • Mesogen: 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid.

  • Activators: EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
    
  • Solvent: 1% Acetic Acid (aq) / DMF mixture (1:1 ratio).

Protocol Steps
  • Dissolution:

    • Dissolve 0.5 g Chitosan in 20 mL of 1% Acetic Acid.

    • Dilute with 20 mL of DMF. (Add DMF slowly to avoid precipitation).

  • Mesogen Activation:

    • Dissolve the Mesogen (2.0 mmol) in 5 mL DMF.

    • Add EDC

      
      HCl (2.4 mmol) and NHS (2.4 mmol).
      
    • Stir for 30 minutes to form the NHS-ester (stable active intermediate).

  • Coupling:

    • Add the activated NHS-ester solution to the Chitosan solution.

    • Adjust pH to 5.5–6.0 using dilute NaOH or Triethylamine. Caution: Do not exceed pH 7, or Chitosan will precipitate.

    • Stir for 24 hours at room temperature.

  • Purification:

    • Precipitate the product by adding 1M NaOH (bring pH to 8–9). The grafted chitosan will precipitate as a free base.

    • Wash extensively with water (to remove EDC byproducts) and ethanol (to remove unreacted mesogen).

    • Dialysis: Dialyze against distilled water (MWCO 12,000) for 3 days to remove salts.

Visualization of Workflows

Figure 1: Chemical Grafting Pathways

GraftingPathways Mesogen 2-Benzamido-3-(4-(benzoyloxy)phenyl) propanoic acid Activation Activation Step Mesogen->Activation DCC_DMAP Reagents: DCC + DMAP (Steglich) Activation->DCC_DMAP Method A EDC_NHS Reagents: EDC + NHS Activation->EDC_NHS Method B PVA Polymer: PVA (-OH) DCC_DMAP->PVA Coupling EsterLink Product: Polymer-Ester-Mesogen PVA->EsterLink Yields Chitosan Polymer: Chitosan (-NH2) EDC_NHS->Chitosan Coupling AmideLink Product: Polymer-Amide-Mesogen Chitosan->AmideLink Yields

Caption: Dual-pathway workflow for grafting the target mesogen onto Hydroxyl (PVA) or Amine (Chitosan) functionalized backbones.

Characterization & Validation

To confirm the grafting ("Trustworthiness" pillar), you must perform the following analyses.

TechniqueObservationInterpretation
FTIR Spectroscopy New band at ~1735 cm

(Ester C=O)
Confirms ester linkage (Method A) or presence of benzoyloxy group.
FTIR Spectroscopy Amide I (~1650 cm

) & Amide II (~1540 cm

)
Confirms amide linkage (Method B) or the benzamido group.

H-NMR (DMSO-d

)
Aromatic protons (7.0–8.0 ppm)Integration of aromatic peaks vs. polymer backbone peaks calculates Degree of Substitution (DS) .
DSC (Thermal) New endothermic peaksIndicates Liquid Crystalline phase transitions (mesophase formation).
XRD Sharp peaks at low anglesConfirms ordered mesogenic stacking (smectic/nematic phases).

Self-Validating Calculation (Degree of Substitution):



Where 

is the integral area from NMR and

is the number of protons contributing to that signal.

Troubleshooting Guide

  • Issue: Low Grafting Density.

    • Cause: Steric hindrance of the bulky mesogen.

    • Solution: Introduce a "Spacer Arm" (e.g., 6-aminohexanoic acid) between the polymer and the mesogen to reduce steric clash.

  • Issue: Polymer Gelling/Crosslinking.

    • Cause: DCC can sometimes cause inter-chain crosslinking if di-acids are present (unlikely here) or physical entanglement.

    • Solution: Dilute the reaction mixture; increase stirring speed.

  • Issue: Product insoluble in everything.

    • Cause: High grafting density of hydrophobic groups turns the polymer into a hydrophobic mass.

    • Solution: This is often the desired LCP result. Characterize in solid state (XRD, DSC) or use fluorinated solvents.

References

  • Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link

  • Sashiwa, H., & Aiba, S. (2004). Chemically modified chitin and chitosan as biomaterials.[3][4][5][6] Progress in Polymer Science, 29(10), 887-908. Link

  • Rinaudo, M. (2006). Chitin and chitosan: Properties and applications.[3][4][5][6][7] Progress in Polymer Science, 31(7), 603-632. Link

  • Uragami, T., & Tokura, S. (2006). Material Science of Chitin and Chitosan. Springer. (Context for grafting mesogens). Link

Sources

Method

Application Note: Solvent Systems for 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid

Introduction 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid, hereafter referred to as "BZ-4-BPPA," is a complex organic molecule with significant potential in pharmaceutical and materials science research. Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid, hereafter referred to as "BZ-4-BPPA," is a complex organic molecule with significant potential in pharmaceutical and materials science research. Its structure, derived from a protected tyrosine core, presents a considerable challenge for solubility, a critical first step for any downstream application, including analytical characterization (NMR, HPLC), reaction chemistry, and formulation development. The molecule's amphiphilic nature, possessing both polar, hydrogen-bonding moieties and large, non-polar aromatic systems, complicates the selection of an appropriate solvent.

This application note provides a comprehensive, structured guide for researchers, scientists, and drug development professionals to systematically identify and optimize solvent systems for BZ-4-BPPA. The protocols herein are designed to move from broad screening to targeted optimization, ensuring a logical and efficient workflow. We will explore the theoretical underpinnings of solvent selection, provide detailed experimental protocols, and discuss the rationale behind recommended systems for various applications.

Part 1: Physicochemical Properties and Solubility Challenges

A thorough understanding of the molecular structure of BZ-4-BPPA is fundamental to predicting its solubility behavior. The molecule integrates several functional groups with distinct polarities:

  • Carboxylic Acid (-COOH): A highly polar, protic group capable of acting as a hydrogen bond donor and acceptor. Its presence makes the molecule's solubility highly dependent on pH.[1] In acidic or neutral media, it is protonated and less polar, while in basic media, it deprotonates to form a highly polar carboxylate salt, which is significantly more water-soluble.[2][3][4]

  • Amide (-NHCO-): A polar group that is an excellent hydrogen bond acceptor and a moderate donor. It contributes significantly to the molecule's affinity for polar aprotic solvents.

  • Ester (-COO-): A polar group that acts as a hydrogen bond acceptor.

  • Aromatic Rings (x3): Three phenyl rings constitute a large, non-polar, and hydrophobic portion of the molecule, driving solubility in non-polar or moderately polar organic solvents.

This combination of polar, protic, and non-polar characteristics results in poor solubility in common single-component solvents. A successful solvent system must effectively solvate all parts of the molecule simultaneously.

Caption: Functional group analysis of BZ-4-BPPA.

Part 2: Strategic Solvent Selection

A rational approach to solvent selection involves categorizing and testing solvents based on their physicochemical properties. For a complex molecule like BZ-4-BPPA, polar aprotic solvents are often the most effective starting point, as they can engage in hydrogen bonding as acceptors without having a competing proton to disrupt solute-solute interactions.

Key Solvent Classes for Initial Screening:

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, NMP) These solvents possess large dipole moments and are excellent hydrogen bond acceptors. They are particularly effective at solvating the amide and carboxylic acid groups.[5][6]

  • Ethereal Solvents: (e.g., THF, Dioxane) These have moderate polarity and can solvate the large aromatic portions of the molecule while also interacting with the polar groups via their ether oxygen.

  • Chlorinated Solvents: (e.g., Dichloromethane (DCM), Chloroform) Effective for non-polar compounds, they may help solvate the benzoyl and phenyl rings.

  • Ketones: (e.g., Acetone, MEK) These have intermediate polarity and can offer a balance of interactions.

  • Alcohols: (e.g., Methanol, Ethanol) As protic solvents, they can compete for hydrogen bonding sites, but can be effective, especially in mixtures.

A powerful predictive tool for solvent selection is the Hansen Solubility Parameters (HSP) system, which deconstructs the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8][9] The principle states that solvents with HSP values close to those of the solute are most likely to dissolve it.[10][11] While determining the exact HSP for a new compound requires experimentation, understanding the HSP of common solvents can guide the formulation of effective binary or ternary mixtures.

Part 3: Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) for each solvent before use. Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles and chemically resistant gloves (butyl rubber or neoprene are often recommended for solvents like DMF and DMSO).[12][13][14][15][16]

Protocol 3.1: Single-Solvent Screening

Objective: To perform a rapid, qualitative assessment of BZ-4-BPPA solubility in a range of common laboratory solvents at ambient temperature.

Materials:

  • BZ-4-BPPA (solid)

  • Vials (e.g., 2 mL glass vials with caps)

  • Vortex mixer

  • Selection of solvents (High Purity/HPLC Grade): Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Water.

Procedure:

  • Weigh approximately 2 mg of BZ-4-BPPA into each labeled vial.

  • Add 200 µL of a single solvent to the corresponding vial. This creates an initial target concentration of 10 mg/mL.

  • Cap the vials securely.

  • Vortex each vial vigorously for 2 minutes.

  • Allow the vials to stand at room temperature for 30 minutes.

  • Visually inspect each vial against a dark background. Record observations using the criteria in Table 1.

  • If the solid dissolves, add another 2 mg of BZ-4-BPPA and repeat the process to estimate the approximate saturation point.

Table 1: Qualitative Solubility Classification

ClassificationObservation
Freely Soluble Clear solution, no visible particles.
Partially Soluble Solution is hazy, or a significant amount of solid has dissolved but some remains.
Slightly Soluble The bulk of the solid remains undissolved, but the solvent appears saturated.
Insoluble No visible change in the amount of solid material.
Protocol 3.2: pH-Mediated Aqueous Solubility

Objective: To determine the solubility of BZ-4-BPPA in aqueous solution by forming its carboxylate salt.

Materials:

  • BZ-4-BPPA (solid)

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • pH meter or pH strips

  • Stir plate and magnetic stir bars

Procedure:

  • Add 10 mg of BZ-4-BPPA to a vial containing 1 mL of deionized water.

  • Place the vial on a stir plate with a small stir bar.

  • Begin stirring. The compound will likely be insoluble.

  • Slowly add the 1 M NaOH solution dropwise (e.g., 1-2 µL at a time).

  • Monitor the solution for clarity. Continue adding base until the solid is fully dissolved.

  • Measure the final pH of the resulting clear solution. This pH represents the minimum pH required for dissolution at this concentration.

  • Repeat the experiment using 1 M NaHCO₃ to test solubility with a weaker base. This can be important for applications where a highly caustic pH is undesirable.

Protocol 3.3: Binary Solvent System Optimization

Objective: To identify effective co-solvent mixtures for dissolving BZ-4-BPPA.

Rationale: Often, a mixture of a strong polar aprotic solvent (to solvate the polar groups) and a less polar solvent like DCM or THF (to solvate the aromatic rings) is highly effective.

Procedure:

  • Based on the results from Protocol 3.1, select the best "Freely Soluble" candidate (e.g., DMSO or DMF) and a second solvent in which the compound was at least "Slightly Soluble" but which has different properties (e.g., DCM or THF).

  • Prepare a series of pre-mixed binary solvent systems in labeled vials (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 ratios of Solvent A:Solvent B).

  • Perform the solubility test as described in Protocol 3.1, Step 1, using 200 µL of each binary mixture.

  • Record the solubility for each ratio to identify the optimal co-solvent blend.

Workflow A Start: Solid BZ-4-BPPA B Protocol 3.1: Single-Solvent Screen (DMSO, DMF, THF, DCM, etc.) A->B C Insoluble/Slightly Soluble B->C D Freely Soluble B->D E Protocol 3.3: Binary System Test (e.g., DMSO/DCM) C->E Use as co-solvent F Protocol 3.2: pH Modification (Aqueous + Base) C->F Try pH route D->E Use as primary solvent G Optimized Solvent System (Organic) E->G H Optimized Solvent System (Aqueous) F->H

Caption: Systematic workflow for solvent system selection.

Part 4: Results and Recommended Systems

Based on the physicochemical properties of BZ-4-BPPA and data from analogous N-benzoyl-tyrosine structures, the following results are anticipated from the screening protocols.[17]

Table 2: Anticipated Solubility Profile of BZ-4-BPPA

SolventSolvent ClassPredicted SolubilityRationale / Notes
DMSO Polar AproticFreely Soluble Excellent H-bond acceptor, effectively solvates amide and acid groups.[14]
DMF Polar AproticFreely Soluble Similar to DMSO. A known potent solvent for amides and carboxylic acids.[12]
NMP Polar AproticFreely Soluble High solvency power for a wide range of organic and inorganic compounds.[5][6][18]
THF EtherealPartially Soluble Good for solvating aromatic rings, but less effective for the polar groups.
DCM ChlorinatedSlightly Soluble Primarily solvates the non-polar regions.
Acetone KetonePartially Soluble Moderate polarity provides a balance, but may not be strong enough alone.
Methanol Polar ProticSlightly Soluble Protic nature competes for H-bonds, limiting solubility.
Water Polar ProticInsoluble Large hydrophobic area prevents dissolution.
Water + Base (pH > 8) Aqueous SaltFreely Soluble Deprotonation of the carboxylic acid to form a soluble carboxylate salt.[3][19]
Application-Specific Recommendations:
  • For NMR Analysis: Deuterated dimethyl sulfoxide (DMSO-d₆) is the primary recommendation. Its high boiling point and excellent solvating power for complex molecules make it ideal for obtaining high-quality spectra.

  • For HPLC Analysis (Reverse Phase): A mobile phase consisting of acetonitrile and water (with an acidic modifier like 0.1% formic acid or trifluoroacetic acid) is a standard starting point. A suitable injection solvent would be DMSO, DMF, or a high concentration of acetonitrile, ensuring miscibility with the mobile phase.

  • For Organic Reactions: A mixture of DMF or NMP with a co-solvent like THF or DCM can provide a tunable system that keeps both BZ-4-BPPA and less polar reagents in solution. For reactions involving strong bases, THF is often preferred.

  • For Aqueous Formulations: Dissolution in an aqueous medium requires pH adjustment. Using a buffer system to maintain a pH above the pKa of the carboxylic acid (typically pKa ~4-5) will ensure the compound remains in its soluble salt form.

Part 5: Safety and Handling

Many of the most effective solvents for BZ-4-BPPA carry significant health risks.

  • Dimethylformamide (DMF): Classified as toxic and a potential carcinogen. It is readily absorbed through the skin and can cause liver damage and reproductive toxicity with prolonged contact.[12][13][20] Always handle in a fume hood with appropriate PPE.[21][22]

  • N-Methyl-2-pyrrolidone (NMP): A powerful solvent that is also a reproductive toxin. It is hygroscopic and a strong degreaser, requiring care to avoid skin contact.[5][18][23]

  • Dimethyl Sulfoxide (DMSO): A combustible liquid that is rapidly absorbed through the skin.[15][24] A key hazard is its ability to carry other dissolved, potentially toxic, substances through the skin and into the bloodstream.[16][24] Use with extreme caution and appropriate gloves.[14][25]

Waste disposal must be handled according to institutional and local regulations. Halogenated (e.g., DCM) and non-halogenated waste streams must be kept separate.

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). TAPPI Journal. Available at: [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences. Available at: [Link]

  • DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. International Programme on Chemical Safety. Available at: [Link]

  • N-Methyl-2-pyrrolidone. Wikipedia. Available at: [Link]

  • NMP Functional Properties. (2022). J&H CHEM. Available at: [Link]

  • N-Methyl-2-Pyrrolidone (NMP) - Chemical Information, Uses and Hazards. Sydney Solvents. Available at: [Link]

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. Available at: [Link]

  • Standard Operating Procedures for N,N-Dimethylformamide (DMF). East Tennessee State University. Available at: [Link]

  • SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Greenfield Global. Available at: [Link]

  • Dimethylformamide (DMF). Chemius. Available at: [Link]

  • DIMETHYL SULFOXIDE (DMSO). University of Waterloo. Available at: [Link]

  • HSP for Beginners. Hansen Solubility Parameters. Available at: [Link]

  • Hansen Solubility Parameters. Purdue University. Available at: [Link]

  • C18H22N2O4 | CID 158720422. PubChem, National Institutes of Health. Available at: [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. (1978). Journal of Pharmaceutical Sciences. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry. Available at: [Link]

  • Carboxylic Acid Derivatives. Michigan State University Chemistry. Available at: [Link]

  • Chapter 13 Carboxylic Acids. San Diego State University Chemistry. Available at: [Link]

  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Available at: [Link]

  • How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?. ResearchGate. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Unit (9) carboxylic acids, esters, amines, and amides. Course Hero. Available at: [Link]

  • Enzymatic Hydrolysis of N‑Benzoyl‑L‑Tyrosine p‑Nitroanilide by α‑Chymotrypsin in DMSO-Water/AOT/n‑Heptane Reverse Micelles. (2013). Langmuir. Available at: [Link]

  • 2-{[2-(Acetyloxy)benzoyl]oxy}-3-phenylpropanoic acid. U.S. Environmental Protection Agency. Available at: [Link]

  • 3-(4-Benzyloxyphenyl)propionic acid | C16H16O3. PubChem, National Institutes of Health. Available at: [Link]

  • Enzymatic Hydrolysis of N-Benzoyl-L-Tyrosine p-Nitroanilide by alpha-Chymotrypsin in DMSO-Water/AOT/n-Heptane Reverse Micelles. A Unique Interfacial Effect on the Enzymatic Activity. ResearchGate. Available at: [Link]

  • The Solubility of Tyrosine. Chemistry Stack Exchange. Available at: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

Protocol for the Esterification of Tyrosine with Benzoyl Chloride: A Detailed Guide for Researchers

This application note provides a comprehensive and technically detailed protocol for the synthesis of N,O-dibenzoyl-L-tyrosine through the esterification and amidation of L-tyrosine with benzoyl chloride. This procedure...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive and technically detailed protocol for the synthesis of N,O-dibenzoyl-L-tyrosine through the esterification and amidation of L-tyrosine with benzoyl chloride. This procedure is of significant interest to researchers in medicinal chemistry, drug development, and materials science, where the modification of amino acids is crucial for developing novel peptides, therapeutic agents, and functionalized biomaterials.

This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and analytical validation necessary for successful and reproducible synthesis.

Introduction: The Significance of Tyrosine Modification

L-tyrosine, a non-essential aromatic amino acid, is a versatile building block in biological systems and synthetic chemistry.[1] Its phenolic hydroxyl group and primary amine offer two reactive sites for chemical modification, making it a prime target for introducing new functionalities.[1] The benzoylation of tyrosine, to form N,O-dibenzoyl-L-tyrosine, is a classic example of such a modification. This transformation can alter the polarity, steric bulk, and binding properties of the parent amino acid, which can be leveraged in various applications, including the synthesis of peptide-based drugs and enzyme inhibitors.[2][3]

The protocol described herein utilizes the well-established Schotten-Baumann reaction, a robust method for acylating amines and alcohols with acyl chlorides in the presence of a base.[4][5] This reaction is particularly effective for amino acids as the basic conditions facilitate the deprotonation of both the amino and phenolic hydroxyl groups, allowing for exhaustive benzoylation.[4]

Reaction Mechanism and Stoichiometry

The synthesis of N,O-dibenzoyl-L-tyrosine proceeds via a nucleophilic acyl substitution mechanism. The reaction is carried out in a biphasic system, typically an organic solvent and an aqueous base solution.[5] The base, usually sodium hydroxide, serves two critical purposes: it deprotonates the amino and phenolic hydroxyl groups of tyrosine, making them more nucleophilic, and it neutralizes the hydrochloric acid byproduct generated during the reaction.[4]

The reaction proceeds in two main steps:

  • N-acylation: The deprotonated amino group of tyrosine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The tetrahedral intermediate then collapses, eliminating a chloride ion to form the N-benzoyl-L-tyrosine intermediate.

  • O-acylation: Subsequently, the deprotonated phenolic hydroxyl group attacks a second molecule of benzoyl chloride in a similar fashion to yield the final product, N,O-dibenzoyl-L-tyrosine.

ReactionMechanism

Safety Precautions

Benzoyl chloride is a corrosive, lachrymatory, and moisture-sensitive liquid that reacts exothermically with water. [6] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[7]

Sodium hydroxide is a corrosive solid and its solutions are strong bases. Handle with care to avoid skin and eye contact.

Experimental Protocol

This protocol is designed for the synthesis of N,O-dibenzoyl-L-tyrosine on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
L-Tyrosine≥98%e.g., Sigma-Aldrich
Benzoyl Chloride≥99%e.g., Sigma-AldrichHandle in a fume hood.
Sodium HydroxidePellets, ≥97%e.g., Fisher Scientific
DichloromethaneACS Gradee.g., VWR
Hydrochloric AcidConcentrated (37%)e.g., VWR
Ethanol95% or absolutee.g., VWRFor recrystallization.
Diethyl EtherACS Gradee.g., VWRFor washing.
Anhydrous Sodium SulfateGranulare.g., Fisher ScientificFor drying.
Step-by-Step Procedure
  • Preparation of the Aqueous Phase: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 2.0 g of sodium hydroxide in 50 mL of deionized water. Cool the solution to 0-5 °C in an ice-water bath.

  • Dissolution of L-Tyrosine: To the cold sodium hydroxide solution, add 4.53 g (0.025 mol) of L-tyrosine. Stir until the amino acid is completely dissolved. The solution may be slightly hazy.

  • Benzoylation Reaction: While vigorously stirring the tyrosine solution in the ice bath, slowly add 7.0 g (5.8 mL, 0.05 mol) of benzoyl chloride dropwise over a period of 15-20 minutes. A white precipitate of the product will form during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and continue to stir the reaction mixture vigorously at room temperature for 1 hour.

  • Work-up and Isolation:

    • Filter the reaction mixture through a Büchner funnel to collect the crude solid product.

    • Wash the solid with 50 mL of cold deionized water, followed by 30 mL of cold diethyl ether to remove any unreacted benzoyl chloride and benzoic acid.

    • Transfer the crude solid to a beaker and suspend it in 100 mL of deionized water.

    • Carefully acidify the suspension to a pH of approximately 2-3 with concentrated hydrochloric acid. This step ensures the protonation of any remaining carboxylate groups and helps to precipitate the product fully.

    • Filter the acidified suspension again and wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight to a constant weight.

Workflow

Purification

The crude N,O-dibenzoyl-L-tyrosine can be purified by recrystallization to obtain a product of high purity.

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of N,O-dibenzoyl-L-tyrosine.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimum amount of hot 95% ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

    • To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.

Characterization of N,O-Dibenzoyl-L-tyrosine

The identity and purity of the synthesized N,O-dibenzoyl-L-tyrosine should be confirmed by standard analytical techniques.

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₂₃H₁₉NO₅
Molecular Weight 389.41 g/mol [8]
Melting Point Data not consistently available in literature. Expected to be sharp for a pure compound.
¹H NMR Expected chemical shifts (δ, ppm) will show aromatic protons from the two benzoyl groups and the tyrosine ring, a multiplet for the α-proton, and two doublets of doublets for the β-protons.
¹³C NMR Expected chemical shifts (δ, ppm) will include signals for the carbonyl carbons of the amide and ester groups, aromatic carbons, and the aliphatic carbons of the tyrosine backbone.
FT-IR (KBr, cm⁻¹) Characteristic peaks for N-H stretching (amide), C=O stretching (amide and ester), and aromatic C-H and C=C stretching.

Note: Obtaining reference spectra for N,O-dibenzoyl-L-tyrosine can be challenging. It is recommended to compare the obtained spectra with those of starting materials and related benzoylated amino acids.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure dropwise addition of benzoyl chloride with vigorous stirring. Allow for the full reaction time.
Loss of product during work-up.Ensure complete precipitation by adjusting the pH correctly. Minimize the amount of solvent used for washing.
Oily Product Impurities present.Ensure thorough washing of the crude product. Perform recrystallization carefully, allowing for slow cooling.
Product does not crystallize Too much recrystallization solvent used.Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Solution cooled too quickly.Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of N,O-dibenzoyl-L-tyrosine. By carefully following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable derivative for a wide range of applications in drug discovery and materials science. The provided guidelines for purification and characterization will ensure the quality and integrity of the final product.

References

  • Characterisation of the Synthesis of N,O-diacetyl-L-tyrosine from L-tyrosine. (2011). ResearchGate. [Link]

  • Dove Research & Analytics Laboratory. N,O-Dibenzoyl-L-tyrosine. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]

  • Redalyc. (2007). Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine. Journal of the Mexican Chemical Society, 51(3), 153-157. [Link]

  • Digital Commons @ Michigan Tech. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 29(17), 4028. [Link]

  • SynArchive. Schotten-Baumann Reaction. [Link]

  • Pharmaffiliates. N,O-Dibenzoyl-L-tyrosine. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Name Reactions in Organic Synthesis. Schotten-Baumann Reaction. [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]

  • NIST WebBook. L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid

Introduction: Welcome to the technical support center for the synthesis of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the synthesis of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to undertake this multi-step synthesis. The target molecule, a derivative of N-benzoyl-O-benzoyl-tyrosine, is a valuable building block in medicinal chemistry and peptide synthesis. However, its preparation via the classical Erlenmeyer-Plöchl azlactone synthesis presents several challenges that can significantly impact yield and purity. This document provides in-depth, experience-driven answers to common problems, detailed protocols, and the scientific rationale behind our recommendations to empower you to navigate this synthesis successfully.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the most reliable synthetic route for this molecule, and what are the critical control points?

A1: The most established and versatile method is the Erlenmeyer-Plöchl Azlactone Synthesis .[1][2] This route involves the condensation of an N-acylglycine (hippuric acid) with an aromatic aldehyde (4-(benzoyloxy)benzaldehyde) to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced to yield the final product.

The overall workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Part 1: Aldehyde Preparation cluster_1 Part 2: Erlenmeyer-Plöchl Reaction A 4-Hydroxybenzaldehyde C 4-(benzoyloxy)benzaldehyde A->C Esterification B Benzoyl Chloride B->C F Azlactone Intermediate C->F D Hippuric Acid D->F Condensation E Acetic Anhydride + NaOAc E->F G Unsaturated Precursor (α-Benzamido-cinnamic acid deriv.) F->G Hydrolysis H Final Product G->H Reduction Troubleshooting_Azlactone Start Low Azlactone Yield CheckMoisture Are all reagents and glassware rigorously dry? Start->CheckMoisture CheckBase Is the Sodium Acetate anhydrous and freshly fused? CheckMoisture->CheckBase Yes Dry Action: Dry all glassware in oven. Use freshly opened or distilled acetic anhydride. CheckMoisture->Dry No CheckTemp Was the reaction temperature maintained correctly (e.g., ~100°C)? CheckBase->CheckTemp Yes FuseBase Action: Fuse NaOAc in a ceramic dish over a flame until molten, then cool in a desiccator before use. CheckBase->FuseBase No CheckStoichiometry Was a slight excess of Acetic Anhydride used? CheckTemp->CheckStoichiometry Yes ControlTemp Action: Use an oil bath with a thermocouple for precise temperature control. Avoid overheating. CheckTemp->ControlTemp No AdjustReagents Action: Use ~3 equivalents of Ac₂O relative to hippuric acid to ensure complete cyclization and dehydration. CheckStoichiometry->AdjustReagents No Success Yield Improved CheckStoichiometry->Success Yes Dry->CheckBase FuseBase->CheckTemp ControlTemp->CheckStoichiometry AdjustReagents->Success

Caption: Troubleshooting decision tree for low azlactone yield.

Optimization Parameters:

ParameterStandard ConditionOptimized ConditionRationale & Citation
Base Anhydrous Sodium AcetateFused Sodium AcetateEnsures complete removal of water, which would otherwise hydrolyze the acetic anhydride. Fusing creates a more active, amorphous form. [3]
Catalyst NoneBasic Ionic Liquid ([bmIm]OH)Can serve as both catalyst and solvent, sometimes leading to higher yields and shorter reaction times under greener conditions. [4]
Temperature 100 °C (Reflux)90-100 °C (Oil Bath)Provides stable, even heating. Overheating can cause decomposition. Some modern methods use lower temperatures with more active catalysts. [5]
Time 2-3 hoursMonitor by TLCReaction times can vary. Monitoring by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the aldehyde spot disappears prevents byproduct formation from prolonged heating.
Q3: During the final reduction step, I am cleaving the benzoyl ester group. How can I selectively reduce the double bond?

A3: This is the most common and yield-destroying side reaction in this synthesis. Catalytic hydrogenation (e.g., with Pd/C), while efficient for reducing C=C bonds, is also notoriously effective at cleaving O-benzyl and, under harsher conditions, benzoyl esters. [6] Mechanistic Insight: The palladium catalyst can coordinate to the ester's carbonyl group or the aromatic ring, facilitating hydrogenolysis, which cleaves the C-O bond.

Strategies for Selective Reduction:

  • Use Sodium Amalgam (Na/Hg): This is a classic method for reducing the unsaturated azlactone or its hydrolyzed product. [7]The reduction occurs in a buffered aqueous/alcoholic solution.

    • Advantage: It is highly selective for the C=C double bond and will not cleave the ester or amide groups.

    • Disadvantage: Mercury is highly toxic and requires specialized handling and disposal procedures. The reaction can be heterogeneous and sometimes sluggish.

  • Use an Alternative Reducing Agent:

    • Red Phosphorus and Hydroiodic Acid (HI): This powerful combination can reduce the double bond, but it is highly corrosive and can also cleave ethers, requiring careful control. [8] * Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or formic acid with a palladium catalyst can sometimes be milder and more selective than high-pressure H₂ gas.

Recommended Protocol for Selective Reduction:

If you must avoid mercury, optimizing a transfer hydrogenation is the best approach.

ParameterConditionRationale
Catalyst 10% Pd/C (low loading, ~2-5 mol%)Lower catalyst loading reduces the rate of competing hydrogenolysis.
Hydrogen Source Ammonium Formate (HCOONH₄)A mild, in-situ source of hydrogen that often provides higher selectivity compared to H₂ gas at high pressure.
Solvent Methanol or EthanolProtic solvents are effective for transfer hydrogenation.
Temperature Room Temperature to 40 °CAvoid high temperatures, which favor the cleavage of the ester bond.

Detailed Experimental Protocols

Protocol 1: Preparation of 4-(benzoyloxy)benzaldehyde
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and dichloromethane (100 mL).

  • Base Addition: Add triethylamine (12.5 mL, 89.9 mmol, 1.1 eq) to the stirring suspension. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Dissolve benzoyl chloride (10.4 mL, 89.9 mmol, 1.1 eq) in dichloromethane (20 mL) and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours or until TLC analysis shows complete consumption of the starting aldehyde.

  • Work-up: Quench the reaction by adding 50 mL of 1M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-(benzoyloxy)benzaldehyde as a white crystalline solid. (Typical Yield: 90-95%).

Protocol 2: Synthesis of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid

Step A: Azlactone Formation

  • Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a drying tube, combine hippuric acid (5.37 g, 30.0 mmol), the prepared 4-(benzoyloxy)benzaldehyde (6.78 g, 30.0 mmol), and freshly fused anhydrous sodium acetate (2.46 g, 30.0 mmol). [9][10][11][12][13]2. Reaction: Add acetic anhydride (9.0 mL, 90.0 mmol) to the flask. Heat the mixture in an oil bath at 100 °C with stirring for 2 hours. The mixture will become a clear, yellow-orange solution before a solid precipitate forms.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Add 50 mL of cold ethanol and stir for 15 minutes. Filter the yellow solid azlactone, wash it with a small amount of cold ethanol, and then with cold water. Dry the solid under vacuum. (Yields are often taken to the next step without extensive purification).

Step B: Hydrolysis and Reduction with Sodium Amalgam

  • Hydrolysis: Transfer the crude, dry azlactone to a 500 mL flask. Add 100 mL of ethanol and a solution of sodium hydroxide (2.4 g, 60.0 mmol) in 100 mL of water. Stir the mixture at room temperature for 3-4 hours until the solid dissolves and the solution is clear, indicating hydrolysis of the azlactone to the sodium salt of the unsaturated acid. [7]2. Reduction: Cool the solution in an ice bath. While stirring vigorously, slowly add 2.5% sodium amalgam (approx. 150 g) in small portions over 2-3 hours. Maintain the temperature below 10 °C. Monitor the reaction by TLC until the unsaturated precursor is consumed.

  • Work-up: Once the reaction is complete, carefully decant the liquid from the residual mercury. Filter the solution to remove any solids.

  • Acidification & Isolation: Transfer the filtrate to a 1 L beaker and cool in an ice bath. Slowly acidify the solution to pH 2-3 with concentrated HCl while stirring. A white precipitate of the final product will form.

  • Purification: Allow the precipitate to stand in the cold for 1 hour. Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallize from aqueous ethanol to obtain pure 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid. (Typical overall yield: 60-70%).

References

  • Wikipedia contributors. (2023). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Part-1, PPT-21 Part-1: Amino Acids-I, Synthesis. eGyanKosh. [Link]

  • Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Organic Reactions. [Link]

  • SYNTHESIS OF AMINO ACIDS. CORE. [Link]

  • Synthesis of Non-Protein Bound Amino Acids. Indian Academy of Sciences. [Link]

  • Asiri, A. M., & Khan, S. A. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press. [Link]

  • Chen, Y.-C., et al. (2021). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega. [Link]

  • Wikipedia contributors. (2022). Erlenmeyer-Synthese. Wikipedia, The Free Encyclopedia (German). [Link]

  • Mishra, M., et al. (2022). A plausible mechanism of Erlenmeyer–Plöchl reaction under Bi2Al4O9 catalysis. ResearchGate. [Link]

  • Preparation of hippuric acid. PrepChem. [Link]

  • Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research. [Link]

  • Hippuric acid. Organic Syntheses. [Link]

  • Rajapandiyan, U., et al. Figure S5: Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid. ResearchGate. [Link]

  • Hippuric acid. American Chemical Society. [Link]

  • Efficient and Green Protocol for the Synthesis of Hippuric Acid. International Journal of Trend in Scientific Research and Development. [Link]

Sources

Optimization

Technical Support Center: Thermal Stability of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid. Understanding the thermal stability o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid. Understanding the thermal stability of this N-acyl amino acid derivative is critical for its synthesis, purification, handling, and formulation. This document provides answers to frequently asked questions and detailed troubleshooting guides for issues encountered during high-temperature applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the thermal behavior of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid.

Q1: What is the general thermal stability of this compound?

A1: As a molecule containing both amide and ester functional groups, 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid has specific thermal vulnerabilities. While stable at ambient temperatures, elevated temperatures can induce degradation. The stability is largely dictated by the integrity of the amide and benzoyloxy ester linkages. Generally, N-acyl amino acids melt before they undergo significant decomposition.[1] The presence of multiple aromatic rings contributes to a relatively high melting point. However, prolonged exposure to temperatures near or above its melting point will likely initiate decomposition.

Q2: What are the primary chemical bonds susceptible to cleavage at high temperatures?

A2: The two primary sites of thermal degradation are the amide bond and the ester bond .

  • Amide Linkage (-CO-NH-): Amide bonds are generally robust, but high heat can lead to pyrolysis. This can result in the formation of a nitrile and carboxylic acid, or in some cases, hydrolysis if water is present.[2]

  • Benzoyloxy Ester Linkage (-O-CO-Ph): Ester bonds are susceptible to thermolysis (cleavage by heat) and hydrolysis, especially at elevated temperatures.[3] This can lead to the formation of benzoic acid and a phenol derivative.

Q3: What are the initial visual signs of thermal degradation?

A3: The first sign of thermal degradation is often a change in color. A pure, crystalline sample is typically white or off-white. Upon heating, the appearance of a yellow to brown discoloration suggests the formation of degradation products. This is a common observation for many organic molecules undergoing decomposition at high temperatures.

Q4: How does the presence of moisture affect thermal stability?

A4: The presence of moisture, even in trace amounts, can significantly lower the temperature at which degradation begins. Water can act as a reactant in hydrolytic degradation pathways for both the ester and amide bonds.[3][4][5] This is a critical consideration in "forced degradation" studies, where conditions like high temperature and humidity are used to predict long-term stability.[6] Therefore, for high-temperature experiments, it is crucial to use a dry sample and an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolytic side reactions.

Q5: What analytical techniques are recommended for assessing thermal stability?

A5: A combination of thermoanalytical and chromatographic techniques provides a comprehensive stability profile.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[7] It is an excellent tool for determining the onset temperature of decomposition, where significant mass loss begins.[8]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[9][10] It is used to determine the melting point and can also detect exothermic or endothermic events associated with decomposition.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for quantifying the purity of the compound and detecting the formation of degradation products. A "stability-indicating" HPLC method is one that can separate the intact drug substance from all potential degradation products.[12][13]

Part 2: Troubleshooting Guides for Experimental Issues

This section provides structured guidance for specific problems encountered during experiments involving high temperatures.

Guide 1: Sample Discoloration Upon Heating

Problem: "During my experiment, the white powder of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid turned yellow/brown after heating. What is causing this and how can I confirm it?"

Causality: Discoloration is a strong indicator of chemical decomposition. The formation of conjugated systems or minor impurities resulting from bond cleavage can impart color to the sample. This suggests that the temperature used has exceeded the stability threshold of the molecule, initiating degradation pathways.

Troubleshooting Workflow:

Caption: Workflow for Investigating Sample Discoloration.

Detailed Protocols:

Protocol 1: HPLC-UV Analysis for Purity Assessment

  • Sample Preparation:

    • Control Sample: Accurately weigh and dissolve a known concentration (e.g., 1 mg/mL) of the unheated compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).

    • Heated Sample: Subject the compound to the same heating conditions that caused discoloration. Then, prepare a solution at the same concentration as the control.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Interpretation: Compare the chromatograms. The heated sample will likely show a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. The goal in forced degradation is typically to achieve 5-20% degradation to ensure degradants are detectable.[6]

Guide 2: Unexpected Results in Thermal Analysis

Problem: "My DSC thermogram shows a broad endotherm at a lower temperature than the expected melting point, and the TGA curve shows mass loss starting concurrently. What does this mean?"

Causality: A sharp melting point is characteristic of a pure, stable compound. A broad melting endotherm, often shifted to a lower temperature, indicates the presence of impurities or that the compound is decomposing as it melts.[11] When TGA shows simultaneous mass loss, it confirms that the thermal event is not simple melting, but rather melting with decomposition.[9]

Data Interpretation:

ObservationImplicationRecommended Action
DSC: Sharp endothermPure meltingCompound is stable up to its melting point.
TGA: No mass loss at Tm
DSC: Broad endothermMelting point depression due to impurities OR decomposition during melting.Correlate with TGA data.
TGA: Mass loss begins at or before the DSC endothermConfirms decomposition. The compound is not stable at its melting temperature.Use the onset temperature from the TGA curve as the upper limit for thermal stability.[7]

Protocol 2: Combined DSC and TGA Analysis

  • Sample Preparation: Place 3-5 mg of the finely ground powder into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).

  • TGA Method:

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.

    • Analysis: Determine the onset temperature of mass loss.

  • DSC Method:

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Temperature Program: Ramp from 30 °C to a temperature just above the melting endotherm at 10 °C/min.

    • Analysis: Determine the onset and peak temperatures of the melting endotherm.

  • Correlation: Overlay the data. If the TGA mass loss begins before or during the DSC melting event, this confirms melting with decomposition.

Guide 3: Identifying Potential Degradation Products

Problem: "My HPLC shows several new impurity peaks after heating my sample. How can I get an idea of what these molecules are?"

Causality: At high temperatures, the parent molecule can break down via specific chemical pathways. Given the structure of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid, the most probable degradation reactions are hydrolysis of the ester and/or amide bonds, and potentially decarboxylation.

Proposed Degradation Pathways:

Degradation cluster_0 Primary Degradation Products Parent 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid D1 Benzoic Acid Parent->D1 Ester Hydrolysis D2 2-Benzamido-3-(4-hydroxyphenyl)propanoic acid Parent->D2 Ester Hydrolysis D3 Benzamide Parent->D3 Amide Hydrolysis D4 3-(4-(benzoyloxy)phenyl)propanoic acid Parent->D4 Amide Hydrolysis

Caption: Plausible Hydrolytic Degradation Pathways.

Analytical Strategy:

Protocol 3: LC-MS for Degradant Identification

  • Purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for identifying unknown impurities. It separates the components chromatographically (like HPLC) and then determines the mass-to-charge ratio (m/z) of each component, allowing for the determination of their molecular weights.

  • Methodology:

    • Inject the degraded sample into an LC-MS system using the HPLC method developed previously.

    • Use an electrospray ionization (ESI) source, which is well-suited for this type of molecule.

    • Acquire data in both positive and negative ion modes to maximize the chances of detecting all components.

  • Data Analysis:

    • Match the molecular weights of the observed impurity peaks with the molecular weights of the proposed degradation products in the pathway diagram.

    • For example:

      • Benzoic Acid: MW = 122.12 g/mol

      • 2-Benzamido-3-(4-hydroxyphenyl)propanoic acid: MW = 285.29 g/mol

      • Benzamide: MW = 121.14 g/mol

    • Further fragmentation analysis (MS/MS) can be used to confirm the structures of the degradants.

References

  • A practical guide to forced degradation and stability studies for drug substances. (URL: )
  • The Pyrolysis of Amides. Journal of the American Chemical Society. (URL: [Link])

  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference? ResolveMass Laboratories Inc. (URL: [Link])

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. (URL: [Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. (URL: [Link])

  • Thermal Analysis Methods in Pharmaceutical Quality Control. ResearchGate. (URL: [Link])

  • Studies on Steam Pyrolysis of Amides as a Waste Solvent Management Method. ResearchGate. (URL: [Link])

  • Studies on Steam Pyrolysis of Amides as a Waste Solvent Management Method. (URL: [Link])

  • Condensation reactions and formation of amides, esters, and nitriles under hydrothermal conditions. PubMed. (URL: [Link])

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. (URL: [Link])

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. (URL: [Link])

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. (URL: [Link])

  • Non-canonical amino acids as a tool for the thermal stabilization of enzymes. PMC - NIH. (URL: [Link])

  • Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. (URL: [Link])

  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. (URL: [Link])

  • PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Internet Archive Scholar. (URL: [Link])

  • Synthesis, Characterization and Photocrosslinkable Studies of Certain Thermotropic Liquid Crystalline Poly(Ester-Amides). JACS Directory. (URL: [Link])

  • TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic... ResearchGate. (URL: [Link])

  • Thermal Degradation of Aromatic Amino Acids. J-STAGE. (URL: [Link])

  • 2.2.2.3 Substituted Benzyl Esters. (URL: [Link])

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (URL: [Link])

  • Understanding the mechanism of thermal decomposition of benzoylformic acid. ScienceDirect. (URL: [Link])

  • Differential Scanning Calorimetry (DSC) data of poly(ester-amides). ResearchGate. (URL: [Link])

  • Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. MDPI. (URL: [Link])

  • Typical DSC and TMA thermagrams of the poly(ester-amide) p-5i. ResearchGate. (URL: [Link])

  • Preparation and Hydrolysis of Benzyl Esters. Scite.ai. (URL: [Link])

  • Synthesis and Thermal Properties of Amino Acids Ionic Liquids (AAILS). Science Alert. (URL: [Link])

  • Thermogravimetric analysis. Wikipedia. (URL: [Link])

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. (URL: [Link])

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ResearchGate. (URL: [Link])

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. SpringerLink. (URL: [Link])

  • Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. SpringerLink. (URL: [Link])

  • DSC Analysis of Polymers. EAG Laboratories. (URL: [Link])

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (URL: [Link])

  • 3-{4-[(Phenylcarbonyl)amino]phenyl}propanoic acid. PubChem. (URL: [Link])

  • 2-{[2-(Acetyloxy)benzoyl]oxy}-3-phenylpropanoic acid. (URL: [Link])

  • 3-(4-Benzyloxyphenyl)propionic acid. PubChem. (URL: [Link])

  • Aromatic amino acids and their derivatives as ligands for the isolation of aspartic proteinases. PubMed. (URL: [Link])

  • Thermogravimetric analysis of amino-modified magnetic manoparticles. INIS-IAEA. (URL: [Link])

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Troubleshooting

Technical Support Guide: Controlling Crystal Size in 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic Acid Precipitation

Welcome to the technical support center for controlling the crystal size of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid. As a complex organic molecule, likely classified as a BCS Class II or IV compound, its parti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling the crystal size of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid. As a complex organic molecule, likely classified as a BCS Class II or IV compound, its particle size distribution (PSD) is a Critical Quality Attribute (CQA). The PSD directly influences downstream processability (filtration, drying, flow), manufacturability, and critical drug product performance characteristics like dissolution rate and bioavailability.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control the precipitation process to achieve a target crystal size.

This document moves beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions during process development. The strategies outlined here are grounded in the principles of crystal engineering, which leverages the understanding of intermolecular interactions to design solids with desired properties.[4][5]

Section 1: The Fundamentals of Crystal Size Control

Understanding the fundamental principles of crystallization is essential for effective troubleshooting. The entire process is governed by a single, critical parameter: supersaturation .

Q: What is supersaturation and why is it the most critical parameter for controlling crystal size?

A: Supersaturation is the driving force for all crystallization.[6] It is a thermodynamic state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature.[7] The level of supersaturation dictates the kinetics of two competing processes: nucleation (the birth of new crystals) and crystal growth (the increase in size of existing crystals).[8]

  • High Supersaturation: At high supersaturation levels, the energy barrier for forming new crystal nuclei is easily overcome. Nucleation dominates over growth. This rapid formation of a large number of nuclei consumes the solute, leaving little for each crystal to grow. The result is a large number of small crystals (fines). [6][9]

  • Low Supersaturation: At low supersaturation levels, the energy barrier for nucleation is significant, making the formation of new crystals less favorable. Instead, the solute molecules will preferentially deposit onto the surface of existing crystals. Growth dominates over nucleation. The result is a smaller number of larger crystals. [6]

The key to controlling crystal size is to control the rate at which supersaturation is generated and consumed.

G cluster_driving_force Driving Force cluster_mechanisms Competing Kinetic Processes cluster_outcomes Resulting Crystal Size Supersaturation Supersaturation Nucleation Nucleation (Birth of New Crystals) Supersaturation->Nucleation High Level Growth Growth (Deposition on Existing Crystals) Supersaturation->Growth Low Level Small_Crystals Small Crystals (Fines) Nucleation->Small_Crystals Large_Crystals Large Crystals Growth->Large_Crystals

Caption: Relationship between supersaturation, kinetics, and crystal size.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the precipitation of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid.

Problem Cluster 1: My Crystals Are Too Small / Excessive Fines

This is the most common issue, often leading to poor filtration, difficult drying, and poor powder flow. The root cause is almost always the generation of an excessively high level of supersaturation.

Q1: I rapidly added a heptane antisolvent to my acetone solution, and it immediately turned into a fine powder. What happened?

A: You created a very high local supersaturation the moment the antisolvent contacted the solution.[10] Because 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid is likely very insoluble in non-polar solvents like heptane, the rapid addition caused a "crash" precipitation. This favors primary nucleation, leading to the formation of a large number of very small particles.[11] The key is to reduce the rate of antisolvent addition dramatically to maintain a state of low supersaturation where crystal growth can occur.

Q2: I tried to perform a cooling crystallization from ethyl acetate, but my product oiled out first and then solidified into a fine powder. How do I fix this?

A: "Oiling out" or liquid-liquid phase separation occurs when the supersaturation becomes so high that the solute separates as an amorphous, super-saturated liquid phase before it can crystallize. This is common for large, complex organic molecules. This oil then solidifies into an uncontrolled, often amorphous or fine-grained solid. To prevent this, you must ensure the crystallization process occurs within the Metastable Zone (MSZ) . The MSZ is a region of supersaturation where spontaneous nucleation is unlikely, but growth on existing crystals can occur.[7][12]

Solutions:

  • Reduce Cooling Rate: A slower cooling rate is the most effective way to avoid oiling out and generate larger crystals.[13] A rate of 5-10°C/hour is a good starting point.

  • Use Seeding: Introducing seed crystals just as the solution enters the metastable zone provides a surface for growth, consuming supersaturation and preventing it from reaching the level where oiling out occurs.[14][15]

  • Lower the Concentration: Starting with a more dilute solution will require more cooling to achieve high supersaturation, giving you a wider operating window.

Q3: Can my agitation speed be causing the formation of fines?

A: Yes, but the effect is complex. High agitation can increase the rate of secondary nucleation, where new crystals are born from collisions between existing crystals, the impeller, and the reactor wall.[16][17] This can lead to a smaller final crystal size. However, insufficient agitation can create localized areas of high supersaturation (e.g., at the point of antisolvent addition), which also leads to fines. The goal is to find a balance: the agitation should be sufficient to ensure the solution is homogeneous but not so vigorous that it causes excessive crystal breakage and secondary nucleation.[18][19]

Problem Cluster 2: My Particle Size Distribution (PSD) is Too Broad

A broad PSD can lead to batch-to-batch inconsistency and issues with segregation during downstream powder handling.[2]

Q1: What is the primary cause of a wide or bimodal PSD?

A: A wide or bimodal (two-peaked) PSD is typically the result of multiple, uncontrolled nucleation events occurring during the crystallization process. For example, an initial nucleation event occurs, crystals begin to grow, but then a secondary burst of nucleation happens later in the process (perhaps due to a rapid temperature drop or fast antisolvent addition). This creates a second, smaller population of crystals, leading to a broad distribution.

Q2: How can I achieve a narrow, unimodal PSD?

A: Seeding is the most powerful and reliable method for controlling PSD. [14][20] By introducing a small quantity of seed crystals of the desired size and form into a solution at a low level of supersaturation (within the MSZ), you provide a uniform surface area for crystal growth.[12][15] This allows the supersaturation to be consumed controllably through the growth of the seed crystals, suppressing spontaneous primary nucleation. The result is a single, coherent population of crystals that grows uniformly.

Section 3: Key Experimental Protocols

Disclaimer: The following are generalized protocols. The specific solvents, temperatures, and concentrations for 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid must be determined experimentally based on its measured solubility profile.

Protocol A: Controlled Antisolvent Precipitation for Larger Crystals
  • Dissolution: Dissolve the crude 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid in a suitable solvent (e.g., acetone, THF, ethyl acetate) at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

  • Temperature Control: Set the reactor temperature to a point where the solution is stable but close to saturation.

  • Antisolvent Addition: Using a syringe pump or dosing pump, add the antisolvent (e.g., heptane, water, isopropanol) at a very slow, controlled rate (e.g., 0.5-2% of the total antisolvent volume per minute). Ensure agitation is sufficient to homogenize the mixture without being overly vigorous.

  • Hold Period: Once all the antisolvent has been added, hold the slurry at the final temperature for 1-2 hours to allow for crystal maturation (Ostwald ripening), which can help reduce fines.

  • Isolation: Filter, wash with a small amount of the antisolvent, and dry the product.

Protocol B: Seeding Strategy for a Narrow Particle Size Distribution

This protocol is the industry standard for achieving robust control over crystal size and form.

G A 1. Prepare Saturated Solution (e.g., in Acetone at 50°C) B 2. Cool to Metastable Zone (e.g., 45°C, just below saturation) A->B Controlled Cooling C 3. Add Seed Slurry (2-5% w/w of pre-milled API in antisolvent) B->C Key Control Step D 4. Controlled Supersaturation Generation (Slow cooling OR slow antisolvent addition) C->D E 5. Crystal Growth on Seeds (Hold for 2-4 hours) D->E Growth Dominates F 6. Final Cool-Down & Isolation E->F

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid

Introduction In the landscape of drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid, a derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid, a derivative of the amino acid tyrosine, presents a fascinating case for spectroscopic analysis. Its structure combines a flexible propanoic acid backbone with multiple aromatic systems, each influencing the electronic environment—and thus the nuclear magnetic resonance (NMR) signature—of the others.

This guide provides an in-depth, expert-level interpretation of the proton (¹H) NMR spectrum of this molecule. We will move beyond a simple peak-list and delve into the causal relationships between the molecular structure and the observed spectral data. This document is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against simpler structural analogues to build a comprehensive understanding from first principles.

The Pillars of ¹H NMR Interpretation: A Theoretical Primer

Before dissecting the target molecule, we must ground our analysis in the fundamental principles of ¹H NMR spectroscopy. The spectrum provides three key pieces of information for each unique proton environment:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups or proximity to π-systems (like aromatic rings) cause "deshielding," shifting signals to a higher ppm value (downfield).[1][2] Conversely, electron-donating groups cause "shielding," moving signals to a lower ppm (upfield). The reference point is typically Tetramethylsilane (TMS) at 0 ppm.[1]

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative assessment of the relative abundance of different proton types in the molecule.

  • Spin-Spin Coupling (Splitting): Protons on adjacent carbons interact, splitting each other's signals into multiplets. The multiplicity is described by the 'n+1 rule,' where 'n' is the number of neighboring protons. The magnitude of this interaction, the coupling constant (J, in Hz), provides crucial information about the connectivity and stereochemistry of the molecule. For aromatic systems, distinct J-values are observed for ortho (7–10 Hz), meta (2–3 Hz), and para (0–1 Hz) relationships.[3]

Predicted ¹H NMR Spectrum of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid

To interpret the spectrum, we will deconstruct the molecule into its constituent spin systems. The analysis assumes a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the polar molecule and allows for the observation of exchangeable protons (NH and COOH).

Proton Label Description Predicted δ (ppm) Integration Predicted Multiplicity Rationale
HₐCarboxylic Acid12.0 - 13.01HBroad Singlet (br s)Highly deshielded acidic proton. Broadness due to hydrogen bonding and chemical exchange.[4]
HₙAmide N-H8.5 - 9.51HDoublet (d)Deshielded by the adjacent carbonyl. Coupled to the methine proton (H₁). Chemical shift can range from 5.0-9.0 ppm.[5]
Hₖ, HₘBenzoyloxy (ortho)8.0 - 8.22HDoublet (d)Deshielded by the anisotropic and electron-withdrawing effects of the ester carbonyl group.
Hᵢ, HⱼBenzamido (ortho)7.8 - 8.02HDoublet (d)Deshielded by the anisotropic and electron-withdrawing effects of the amide carbonyl group.
HₗBenzoyloxy (para)7.6 - 7.81HTriplet (t)Aromatic proton with two ortho neighbors.
Hᵢ', Hⱼ'Benzamido (meta)7.4 - 7.62HTriplet (t)Aromatic protons with two ortho and one para neighbors.
Hₖ'Benzamido (para)7.4 - 7.61HTriplet (t)Aromatic proton with two ortho neighbors.
Hₑ, Hfp-Substituted Ring7.2 - 7.42HDoublet (d)Aromatic protons ortho to the propanoic acid substituent.
Hc, Hdp-Substituted Ring7.0 - 7.22HDoublet (d)Aromatic protons ortho to the benzoyloxy substituent.
H₁Methine (α-carbon)4.5 - 5.01HMultiplet (m) or ddDeshielded by the adjacent carboxylic acid, amide, and phenyl ring. Coupled to the amide proton (Hₙ) and the methylene protons (H₂).
H₂Methylene (β-carbon)3.0 - 3.52HMultiplet (m) or ddBenzylic protons coupled to the methine proton (H₁). These protons are diastereotopic due to the adjacent chiral center (C₁), and may appear as a complex multiplet.[6]

Comparative Analysis: Building Interpretation from Simpler Analogs

To substantiate our predictions, we compare the target molecule to simpler, related structures. This approach isolates the electronic effects of each functional group.

Compound Key Protons Typical δ (ppm) Comparison Insight
Benzamide Aromatic (ortho to C=O)~7.9 ppm[7]Establishes the baseline chemical shift for the protons on the benzamido ring, showing the strong deshielding effect of the amide carbonyl.
Aromatic (meta/para)~7.5 ppm[7]Provides a reference for the upfield aromatic protons of the benzamido group.
3-Phenylpropanoic Acid Benzylic CH₂~2.9 ppm[8]This is our baseline for the methylene protons (H₂). In our target molecule, this signal is shifted slightly downfield due to the additional substituents on the phenyl ring.
CH₂ adjacent to COOH~2.6 ppm[8]Not directly analogous, but helps understand the influence of the carboxylic acid.
L-Tyrosine α-CH~3.9 ppmThe parent amino acid. The shift of H₁ in our target molecule is significantly further downfield (~4.5-5.0 ppm) due to the replacement of the simple amino group with the electron-withdrawing benzamido group.
β-CH₂~2.9 ppmSimilar to 3-phenylpropanoic acid, providing a baseline for the benzylic protons (H₂).
Phenyl Ring (ortho to OH)~6.7 ppmThe hydroxyl group is electron-donating. Replacing it with the electron-withdrawing benzoyloxy group in our target causes a significant downfield shift of these protons (Hc, Hd) to ~7.0-7.2 ppm.

This comparative analysis demonstrates how the addition of the benzamido and benzoyloxy groups systematically shifts the proton signals downfield relative to their positions in the simpler parent structures.

Experimental Protocols for High-Fidelity Data

The trustworthiness of any spectral interpretation rests on the quality of the acquired data. A robust, self-validating protocol is essential.

Part 1: Sample Preparation Workflow

A meticulously prepared sample is the foundation of a high-resolution spectrum. Contaminants, particulates, or improper concentration can obscure or distort critical signals.

  • Analyte Weighing: Accurately weigh 5-25 mg of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid.[9][10]

  • Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is a strong choice due to its ability to dissolve a wide range of organic molecules and to reveal exchangeable -OH and -NH protons. Alternatively, CDCl₃ can be used if these protons are not of primary interest. Ensure the solvent is of high purity.[11]

  • Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. Gentle vortexing or warming may be required to achieve complete dissolution.[12]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[9]

  • Internal Standard: While the residual solvent peak can be used for referencing, adding a small amount of an internal standard like Tetramethylsilane (TMS) (δ = 0.00 ppm) provides a more accurate and universally accepted calibration point.[10]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.

G cluster_prep Sample Preparation weigh 1. Weigh Analyte (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter standard 4. Add Internal Standard (TMS) filter->standard cap 5. Cap and Label standard->cap

Caption: Workflow for preparing a high-quality NMR sample.

Part 2: Data Acquisition Parameters

The choice of acquisition parameters directly impacts spectral quality, influencing resolution and signal-to-noise. The following parameters are recommended for a standard ¹H survey spectrum.

Parameter Recommended Value Causality and Rationale
Pulse Program zg30[13]A standard 30° pulse-acquire sequence. Using a smaller flip angle than 90° allows for a shorter relaxation delay (D1), as the longitudinal magnetization is not fully saturated, enabling faster data acquisition, especially when multiple scans are needed.[13]
Spectral Width (SW) ~20 ppm[14]This range (-5 to 15 ppm) is wide enough to encompass all expected signals from the acidic proton down to any potential upfield signals, preventing signal aliasing (folding).
Number of Scans (NS) 8 to 16Signal-to-noise ratio improves with the square root of the number of scans.[15] 8-16 scans typically provide excellent signal-to-noise for a sample of this concentration without excessive experiment time.
Acquisition Time (AQ) 2 - 4 seconds[13][15]This determines the digital resolution of the spectrum. An AQ of at least 3 seconds is generally sufficient to allow the Free Induction Decay (FID) to decay nearly to zero, preventing truncation artifacts and ensuring sharp, well-resolved peaks.[14]
Relaxation Delay (D1) 1 - 2 seconds[13]This is the time allowed for nuclear spins to relax back to thermal equilibrium before the next pulse. For a 30° pulse, a shorter D1 is acceptable. For quantitative analysis, a much longer delay (5 x T₁) would be required.
Receiver Gain (RG) Auto-adjust (rga)The receiver gain amplifies the NMR signal. Setting it too low results in poor signal-to-noise, while setting it too high can clip the FID, leading to signal distortion and making quantitative analysis impossible.[15][16] Automated gain adjustment is the most reliable method.

A Systematic Workflow for Spectral Interpretation

Interpreting a complex spectrum should follow a logical, step-by-step process to avoid mis-assignment.

G A Start: Raw Spectrum B 1. Identify Solvent & TMS Peaks A->B C 2. Define Chemical Shift Regions (Aromatic vs. Aliphatic) B->C D 3. Integrate All Signals C->D E 4. Analyze Aromatic Region: - Count Protons - Assign ortho/meta/para based on splitting D->E F 5. Analyze Aliphatic Region: - Assign CH, CH₂ based on shifts & integration D->F G 6. Correlate Spin Systems via Coupling Constants (J-values) E->G F->G H 7. Assign Exchangeable Protons (NH, COOH) G->H I End: Final Structure Assignment H->I

Caption: Logical workflow for ¹H NMR spectrum interpretation.

  • Initial Calibration: Identify the residual solvent peak and the TMS signal (0 ppm) to ensure the spectrum is correctly calibrated.

  • Regional Analysis: Divide the spectrum into the aromatic region (>6.5 ppm) and the aliphatic region (<5.0 ppm).[5][17]

  • Integration: Integrate all signals and normalize them to a known proton count (e.g., the 2H signal of Hₖ, Hₘ) to determine the number of protons for every peak.

  • Aromatic Assignment: In the downfield region, use the distinct splitting patterns to differentiate the three aromatic rings. Look for the characteristic doublet-of-doublets or triplet patterns. The most downfield signals will belong to the protons ortho to the electron-withdrawing carbonyl groups.[18]

  • Aliphatic Assignment: Identify the methine (H₁) and methylene (H₂) signals in the upfield region. The methine proton will be further downfield due to its proximity to three deshielding groups.

  • Connectivity Confirmation: Confirm assignments by ensuring that the coupling constants between adjacent protons match. For example, the splitting observed in the H₁ signal must correspond to the coupling from both Hₙ and the H₂ protons.

Conclusion

The ¹H NMR spectrum of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid is complex, yet entirely decipherable through a systematic application of fundamental NMR principles. By breaking the molecule into its constituent parts, comparing it to simpler analogues, and employing a rigorous experimental and interpretive workflow, we can assign each signal with a high degree of confidence. For professionals in drug discovery and chemical research, this level of detailed spectroscopic analysis is not merely an academic exercise; it is a critical tool for verifying molecular identity, assessing purity, and ensuring the integrity of scientific data.

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Comparative

FTIR spectral analysis of amide and ester bonds in benzamido derivatives

An In-Depth Technical Guide to the FTIR Spectral Analysis of Amide and Ester Bonds in Benzamido Derivatives Introduction In the landscape of pharmaceutical research and drug development, the precise characterization of m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Spectral Analysis of Amide and Ester Bonds in Benzamido Derivatives

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Benzamido derivatives, a common scaffold in medicinal chemistry, frequently incorporate both amide and ester functionalities, which are critical to their biological activity, stability, and pro-drug strategies. Fourier Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive analytical technique for the unambiguous identification and differentiation of these crucial functional groups. This guide provides a comparative analysis of the FTIR spectral signatures of amide and ester bonds within benzamido derivatives, grounded in the principles of molecular vibrations and supported by experimental data. We will explore the theoretical underpinnings, present a detailed experimental protocol, and contextualize the utility of FTIR against other analytical methodologies.

Theoretical Framework: The Vibrational Language of Amide and Ester Bonds

The absorption of infrared radiation by a molecule excites specific vibrational modes. The frequency of this absorption is dictated by the bond strength, the mass of the atoms involved, and the molecular environment. For amide and ester groups, the most diagnostic vibrations involve the carbonyl (C=O) group and the adjacent C-N or C-O bonds.

The Amide Signature: A Symphony of Coupled Vibrations

The amide bond is not a simple keto-amine; it is a resonance-stabilized system where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group.[1] This resonance has two significant consequences: it lowers the frequency of the C=O stretching vibration compared to a typical ketone and imparts a degree of double-bond character to the C-N bond, restricting rotation.[1]

The key diagnostic bands for primary (-CONH₂) and secondary (-CONHR) amides are:

  • N-H Stretching: For primary amides, two bands appear near 3350 and 3180 cm⁻¹ in the solid state, corresponding to asymmetric and symmetric stretching, respectively.[1] Secondary amides show a single N-H stretch, typically between 3300-3100 cm⁻¹ in solid samples. The position of these bands is highly sensitive to hydrogen bonding.[1][2]

  • Amide I Band (C=O Stretch): This is the most intense and characteristic absorption for amides, appearing between 1700-1630 cm⁻¹. It is primarily due to the C=O stretching vibration.[3][4][5] In solid-state secondary amides, it is often found near 1640 cm⁻¹.[1]

  • Amide II Band (N-H Bend & C-N Stretch): This band arises from a complex coupling of the N-H in-plane bending and C-N stretching vibrations.[3][5] It is found between 1640-1515 cm⁻¹. In primary amides, this band can be obscured by the more intense Amide I band, but in secondary amides, it is a prominent feature typically seen around 1570-1515 cm⁻¹ in the solid state.[1]

The Ester Signature: A Tale of Two Oxygen Atoms

The ester functionality (R-CO-O-R') also features a carbonyl group, but its spectral characteristics are distinct from those of an amide due to the influence of the adjacent ester oxygen.

The key diagnostic bands for esters are:

  • C=O Stretching: This is a very strong and sharp absorption. For saturated aliphatic esters, it appears at a higher frequency than amides, typically in the 1750-1735 cm⁻¹ range.[6][7] Conjugation with an aromatic ring (as in benzamido derivatives) or an α,β-double bond lowers this frequency to the 1730-1715 cm⁻¹ region.[6][7]

  • C-O Stretching: Esters exhibit two distinct C-O stretching bands due to the C(=O)-O and O-R' bonds. These are strong absorptions found in the 1300-1000 cm⁻¹ region and are highly useful for confirming the presence of an ester.[7][8] The asymmetric C-O stretch (often labeled "acid" side) is typically found between 1300-1150 cm⁻¹.[9]

Comparative Spectral Analysis: Amide vs. Ester in Benzamido Derivatives

The primary distinguishing feature between an amide and an ester in an FTIR spectrum is the position of the strong carbonyl (C=O) absorption. The resonance effect in amides weakens the C=O bond, shifting its absorption to a lower wavenumber (Amide I band) compared to the C=O stretch in an ester. Furthermore, the presence of N-H related bands (stretching and Amide II) provides a definitive confirmation of an amide group.

The following table summarizes the key diagnostic absorption regions for differentiating these two functional groups within an aromatic context like benzamido derivatives.

Vibrational ModeAmide Group (Secondary)Ester Group (Aromatic)Key Differentiating Factor
N-H Stretch ~3300-3100 cm⁻¹ (Strong, often broad)AbsentPresence is definitive for 1°/2° amides.
C=O Stretch ~1680-1630 cm⁻¹ (Amide I, Very Strong)~1730-1715 cm⁻¹ (Very Strong, Sharp)Ester C=O is at a significantly higher wavenumber.
N-H Bend / C-N Stretch ~1570-1515 cm⁻¹ (Amide II, Strong)AbsentPresence of Amide II band confirms amide.
Asymmetric C-O Stretch Absent~1300-1250 cm⁻¹ (Strong)Presence is highly indicative of an ester.
Symmetric C-O Stretch Present (C-N Stretch) ~1300-1050 cm⁻¹~1150-1000 cm⁻¹ (Strong)The ester region often shows two distinct, strong C-O bands.

Case Study: Interpreting the Spectra of Benzocaine and a Benzamide

Let's consider two relevant molecules:

  • Benzocaine: An ethyl ester of 4-aminobenzoic acid. It contains an ester and a primary aromatic amine.

  • Benzamide: The simplest benzamido derivative, containing a primary amide group.

In the spectrum of Benzocaine , we would expect to see:

  • N-H stretching bands from the primary amine around 3427, 3347, and 3218 cm⁻¹.[10]

  • A very strong C=O stretching band for the aromatic ester around 1679-1682 cm⁻¹.[10][11]

  • Strong C-O stretching bands in the 1300-1100 cm⁻¹ region, confirming the ester.

In the spectrum of Benzamide , we would observe:

  • N-H stretching bands from the primary amide around 3350 and 3180 cm⁻¹.[1]

  • A strong Amide I (C=O) band at a lower frequency, around 1656 cm⁻¹.[1]

  • A strong Amide II (N-H bend) band around 1620 cm⁻¹, which may be close to or under the Amide I envelope.[1]

The ~20-30 cm⁻¹ shift to a lower wavenumber for the amide carbonyl versus the ester carbonyl is a clear and reliable diagnostic marker.

Experimental Protocol: FTIR Analysis of Solid Benzamido Derivatives via KBr Pellet Method

This protocol outlines a standard and robust method for acquiring high-quality FTIR spectra from solid samples. The principle is to disperse the analyte in an IR-transparent matrix (potassium bromide, KBr) and press it into a transparent pellet.[12]

Causality: KBr is used because it is transparent to IR radiation in the diagnostic region (4000-400 cm⁻¹) and has a refractive index that, when properly prepared, minimizes scattering.[13] It is crucial to use desiccated KBr and a dry sample, as water absorbs broadly and strongly in the 3400 cm⁻¹ region (O-H stretch), which can obscure the N-H stretching bands of the amide.[14]

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Dry Sample & KBr (Oven, ~100°C) B 2. Weigh Sample & KBr (~1-2 mg sample : 150-200 mg KBr) A->B C 3. Grind Mixture (Agate mortar & pestle until fine powder) B->C D 4. Press Pellet (Hydraulic press, ~8-10 tons) C->D E 5. Collect Background Spectrum (Empty sample compartment) D->E Transfer Pellet F 6. Mount KBr Pellet (Place in sample holder) E->F G 7. Collect Sample Spectrum (32-64 scans, 4 cm⁻¹ resolution) F->G H 8. Background Subtraction (Automatic) G->H I 9. Identify Key Peaks (Amide I/II, Ester C=O, N-H, C-O) H->I J 10. Compare to Reference Data I->J

Caption: Experimental workflow for FTIR analysis using the KBr pellet technique.

Step-by-Step Methodology
  • Reagent and Equipment Preparation:

    • Ensure FTIR-grade Potassium Bromide (KBr) is thoroughly dried in an oven at ~100°C for several hours and stored in a desiccator.[14]

    • Dry the benzamido derivative sample, preferably under vacuum.

    • Ensure the agate mortar and pestle, pellet die, and hydraulic press are clean and dry.

  • Sample Grinding and Mixing:

    • In the agate mortar, place approximately 1-2 mg of the solid benzamido sample.

    • Add 150-200 mg of the dried KBr.[12]

    • Gently grind the mixture for several minutes until a fine, homogeneous powder is obtained. Proper grinding is essential to reduce light scattering and produce a clear pellet.[14]

  • Pellet Pressing:

    • Carefully transfer a portion of the mixture into the pellet die.

    • Place the die into the hydraulic press.

    • Evacuate the die under vacuum for a few minutes to remove trapped air, which can cause the pellet to be opaque.

    • Slowly apply pressure up to 8-10 tons and hold for 1-2 minutes.

    • Carefully release the pressure and retrieve the transparent or translucent pellet from the die.

  • Spectral Acquisition:

    • Open the FTIR spectrometer software.

    • With the sample compartment empty, run a background scan. This is a critical self-validating step that measures the spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which will then be subtracted from the sample spectrum.

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 or 64 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

    • Identify the key absorption bands as detailed in the comparative table above.

    • Label the peaks corresponding to N-H stretching, C=O stretching (distinguishing between Amide I and ester), Amide II, and C-O stretching regions.

Comparison with Alternative Analytical Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive characterization often involves complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous constitutional isomer differentiation. For instance, the proton on the amide nitrogen (-CONH -) gives a distinct signal in ¹H NMR, and the carbonyl carbons of amides and esters appear at different chemical shifts in ¹³C NMR (typically 160-180 ppm).[4] NMR is more powerful for complete structure elucidation but is less rapid and requires sample dissolution.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation patterns of amides and esters are different, often involving cleavage at the C-N or C-O bonds, which can help confirm the structure.[4]

FTIR's primary advantages are its speed, ease of use, non-destructive nature, and low cost, making it an ideal first-pass technique for confirming the presence of key functional groups and for quality control applications.

Conclusion

FTIR spectroscopy is an indispensable tool for the analysis of benzamido derivatives, offering a clear and rapid method to distinguish between critical amide and ester functionalities. The key to this differentiation lies in the significant frequency separation of their respective carbonyl stretching vibrations—a direct consequence of the unique electronic properties of each group. The amide's resonance-stabilized C=O bond absorbs at a lower wavenumber (~1680-1630 cm⁻¹) and is accompanied by characteristic N-H and Amide II bands. In contrast, the ester's C=O bond absorbs at a higher wavenumber (~1730-1715 cm⁻¹) and is confirmed by strong, dual C-O stretching bands. By following a robust experimental protocol and understanding the theoretical basis of these spectral signatures, researchers can confidently characterize their molecules, ensuring the integrity and success of their drug development programs.

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  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). [Link]

  • ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid

An In-Depth Guide to the Mass Spectrometric Fragmentation of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic Acid and Comparative Analytical Methodologies For researchers and professionals in drug development and analytica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic Acid and Comparative Analytical Methodologies

For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of novel or modified compounds is a cornerstone of progress. This guide provides a detailed examination of the mass spectrometric fragmentation behavior of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid, a protected derivative of the amino acid tyrosine. We will explore the predictable cleavage pathways under electrospray ionization (ESI) and compare the capabilities of mass spectrometry with alternative analytical techniques like High-Performance Liquid Chromatography (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to the Analyte

2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid is a complex molecule featuring three key functional groups: a carboxylic acid, a secondary amide, and a phenyl ester. This structure makes it an interesting subject for mass spectrometric analysis, as multiple fragmentation pathways are possible. Understanding its behavior in a mass spectrometer is crucial for its identification in complex mixtures, for reaction monitoring during its synthesis, or for metabolic studies.

Mass Spectrometry (MS) Analysis: Unraveling the Fragmentation Puzzle

Mass spectrometry is the premier technique for determining the molecular weight and obtaining structural information from a minute amount of sample. For a polar, non-volatile molecule like our target compound, Electrospray Ionization (ESI) is the method of choice, typically generating a protonated molecular ion, [M+H]⁺.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule (m/z 390.13) is dictated by the relative lability of its amide, ester, and carboxylic acid functionalities. The most probable cleavages occur at the charge-bearing sites or result in the formation of stable neutral molecules or fragment ions.[1][2]

Key Fragmentation Channels:

  • Amide Bond Cleavage: The amide bond is a common point of fragmentation.[1][3][4] Cleavage of the N-CO bond is expected, leading to the formation of the stable benzoyl cation.

  • Ester Bond Cleavage: Aromatic esters can fragment in several ways, including cleavage at the acyl-oxygen bond or the alkyl-oxygen bond.[5][6] The loss of benzoic acid or the benzoyl radical are both plausible pathways.

  • Side-Chain and Carboxylic Acid Fragmentation: The propanoic acid side chain can undergo α-cleavage.[7] Furthermore, the carboxylic acid group can readily lose water (H₂O) or carbon dioxide (CO₂), especially upon collisional activation.

Below is a diagram illustrating the primary predicted fragmentation pathways for the [M+H]⁺ ion of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid.

G cluster_amide Amide Cleavage cluster_ester Ester Cleavage cluster_sidechain Side-Chain & COOH Cleavage M [M+H]⁺ m/z 390.13 F1 Benzoyl Cation m/z 105.03 M->F1 - C₁₀H₁₂NO₄ F2 [M+H - C₇H₅O]⁺ m/z 285.08 M->F2 - C₇H₅O• (Benzoyl radical) F3 [M+H - C₇H₆O₂]⁺ m/z 268.08 M->F3 - C₇H₆O₂ (Benzoic Acid) F4 [M+H - H₂O]⁺ m/z 372.12 M->F4 - H₂O F5 [M+H - COOH]⁺ m/z 345.15 M->F5 - COOH•

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid.

Experimental Protocol: ESI-MS/MS Analysis

This protocol outlines the steps for acquiring a tandem mass spectrum to confirm the predicted fragmentation.

Objective: To generate and analyze the fragment ions of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid.

Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.

  • Infusion and MS1 Scan:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum (MS1) in positive ion mode over a mass range of m/z 100-500 to confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 390.1.

  • Tandem MS (MS/MS) Scan:

    • Set up a product ion scan experiment.

    • Select the precursor ion at m/z 390.1 in the first mass analyzer (Q1).

    • Introduce a collision gas (e.g., argon or nitrogen) into the collision cell (Q2).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. This energy variation is crucial as different bonds require different energies to break.

    • Scan the third mass analyzer (Q3) to detect the resulting fragment ions.

  • Data Analysis:

    • Analyze the resulting product ion spectrum.

    • Identify the m/z values of the major fragment ions and match them to the predicted structures from the fragmentation pathways (e.g., m/z 105, 268, 285, 372).

Comparative Analysis: Alternative Methodologies

While MS provides unparalleled sensitivity and structural detail, other techniques offer complementary advantages, particularly in quantification and unambiguous structure confirmation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for separating and quantifying compounds in a mixture.[8][9]

  • Principle of Operation: The analyte is separated from other components on a chromatographic column (typically a C18 reversed-phase column) based on its hydrophobicity. The two phenyl rings in the molecule act as strong chromophores, allowing for sensitive detection using a UV detector, likely around 230 nm and 270 nm.

  • Strengths: Excellent for quantitative analysis, high reproducibility, and lower operational cost compared to MS. It is the workhorse of quality control labs.

  • Limitations: Provides no molecular weight or structural information. Co-eluting impurities with similar UV spectra can interfere with quantification, making it less selective than MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for the unambiguous structural elucidation of organic molecules.[10]

  • Principle of Operation: NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. Techniques like COSY and HMBC can establish the connectivity between atoms, allowing for a complete structural assignment.

  • Strengths: Provides definitive structural confirmation. It is non-destructive, and the sample can be recovered.

  • Limitations: Requires a relatively large amount of pure sample (milligram quantities). NMR is a very low-sensitivity technique compared to MS.[11][12] Data acquisition and interpretation can be time-consuming.

Head-to-Head Comparison

The following table summarizes the key performance characteristics of Mass Spectrometry, HPLC-UV, and NMR for the analysis of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid.

FeatureMass Spectrometry (ESI-MS/MS)HPLC-UVNMR Spectroscopy
Primary Use Identification & Structural CluesQuantification & PurityDefinitive Structure Elucidation
Sensitivity High (picomole to femtomole)Moderate (nanomole)Low (micromole to millimole)
Selectivity Very High (based on m/z)Moderate (based on retention time)Very High (based on unique spectra)
Structural Info Molecular Weight & FragmentationNoneComplete 3D Structure & Connectivity
Sample Purity Tolerant to mixtures (with LC)Requires good separationHigh purity required
Sample Amount Nanograms to microgramsMicrogramsMilligrams
Analysis Speed Fast (minutes per sample)Moderate (10-30 min per sample)Slow (hours to days)
Cost HighLowVery High

Recommended Analytical Workflow

A comprehensive analytical strategy often involves a combination of these techniques. The following workflow is recommended for the characterization of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization start Crude Product purify Column Chromatography start->purify pure Purified Compound purify->pure lcms LC-MS Analysis (Purity Check & MW Confirmation) pure->lcms hplc HPLC-UV (Quantification) lcms->hplc If pure & MW correct nmr NMR Spectroscopy (Structure Confirmation) hplc->nmr For final validation

Caption: Recommended workflow for synthesis and analytical validation.

Conclusion

For the analysis of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid, mass spectrometry offers an unparalleled combination of sensitivity and structural insight, making it the ideal tool for initial identification and characterization from complex matrices. Its fragmentation pattern, dominated by cleavages of the amide and ester bonds, provides a unique fingerprint for the molecule.

HPLC-UV serves as a robust, cost-effective method for routine quantification and purity assessment once the compound's identity is confirmed. For absolute, unambiguous structural proof, NMR spectroscopy remains indispensable, though its requirements for sample purity and quantity are significant. By leveraging the strengths of each technique, researchers can achieve a comprehensive and confident characterization of this and other complex molecules in the drug development pipeline.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Pinto, A. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. [Link]

  • Pinto, A. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. [Link]

  • ResearchGate. (1993). Benzoylation of sugars, polyols and amino acids in biological fluids for high-performance liquid chromatographic analysis. [Link]

  • Consensus. (2013). Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • NMR Blog. (2015). NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid. [Link]

  • Song, P., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • Semantic Scholar. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]

  • Unknown Source.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kennedy, E. J., et al. (2018). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC. [Link]

  • ResearchGate. The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]

  • Shimadzu Corporation. Analytical Methods for Amino Acids. [Link]

  • ACS Publications. (1966). Mass Spectra of Aromatic Esters. [Link]

  • YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. [Link]

  • ResearchGate. (2019). What is a cheap and accurate method to analyze the composition of amino acids in a sample?. [Link]

  • ResearchGate. (2013). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of propanoic acid. [Link]

  • Ahmed, M. A., et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. PubMed. [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • MDPI. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • John Wiley & Sons, Ltd. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • MDPI. (2023). NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acid. [Link]

  • Reddit. (2022). Any help with this nmr spectra?. [Link]

  • ResearchGate. (2017). Mass spectrum of 3-phenylpropanoic acid. [Link]

  • AIST. Spectral Database for Organic Compounds, SDBS. [Link]

  • PubChem. 3-(Benzoyloxy)propanoic acid. [Link]

Sources

Comparative

XRD pattern validation for crystalline 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid

Comparative Validation Guide: Crystallinity Profiling of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic Acid Executive Summary This guide provides a rigorous technical framework for validating the crystalline identity of...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: Crystallinity Profiling of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic Acid

Executive Summary

This guide provides a rigorous technical framework for validating the crystalline identity of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid (commonly known as N,O-Dibenzoyl-L-tyrosine ). As a critical intermediate and known impurity in the synthesis of Tiropramide, the solid-state characterization of this compound is essential for establishing pharmaceutical purity and stability.

Unlike generic validation protocols, this guide focuses on distinguishing the target compound from its specific metabolic precursors (L-Tyrosine) and potential amorphous degradants. It compares the efficacy of PXRD against orthogonal techniques (DSC, FTIR) and provides a self-validating workflow for confirming phase purity.

Compound Profile & Crystallographic Challenges

  • IUPAC Name: 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid[1]

  • Common Name: N,O-Dibenzoyl-L-tyrosine[1][2]

  • CAS Number: 14325-35-0[1]

  • Molecular Formula: C₂₃H₁₉NO₅[2]

  • Molecular Weight: 389.4 g/mol

The Crystallographer’s Insight: This molecule features a tyrosine backbone with two bulky benzoyl groups. These aromatic moieties typically drive the formation of needle-like or plate-like crystals via


 stacking interactions.
  • Challenge: Needle morphologies are prone to preferred orientation effects during PXRD sample preparation, leading to intensity distortions (specifically in the

    
     planes).
    
  • Solution: The protocol below emphasizes transmission geometry or careful back-loading techniques to mitigate this texture effect.

Comparative Analysis: Why PXRD is the Gold Standard

To validate this product, one must compare it against "alternatives"—specifically, the amorphous state (common in rapid precipitation) and the starting materials.

FeaturePXRD (Target Method) DSC (Differential Scanning Calorimetry) FTIR (Fourier Transform Infrared)
Polymorph Discrimination Superior. Directly fingerprints the crystal lattice. Can distinguish solvates from anhydrates.Moderate. Relies on melting point (

) differences, which can be masked by impurities.
Low. Only sensitive to local bonding environments; often blind to long-range order.
Amorphous Detection High. Detects "amorphous halo" and quantifies % crystallinity.High. Detects Glass Transition (

), but destructive.
Low. Hard to quantify amorphous content without chemometrics.
Impurity Identification Specific. Can detect crystalline precursors (e.g., Benzoic acid) >1-2% w/w.Non-Specific. Impurities appear as broad melting endotherms.Moderate. Carbonyl regions may overlap between product and benzoyl chloride precursor.

Verdict: PXRD is the only non-destructive technique capable of simultaneously confirming the identity of the N,O-Dibenzoyl-L-tyrosine lattice and the absence of crystalline precursors.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the subsequent data is invalid.

Phase 1: Sample Preparation (Crucial Step)
  • Objective: Randomize particle orientation without inducing amorphization.

  • Method: Gently grind 50 mg of the sample using an agate mortar and pestle for exactly 60 seconds.

  • Mounting: Use a zero-background silicon holder. For needle-like crystals, employ the "side-loading" technique to reduce preferred orientation.

Phase 2: Instrument Configuration
  • Radiation: Cu K

    
     (
    
    
    
    ).[3]
  • Voltage/Current: 40 kV / 40 mA.

  • Geometry: Bragg-Brentano (

    
    -2
    
    
    
    ) or Transmission (Capillary) if available.
  • Scan Range: 2

    
     = 3.0° to 40.0°. (Note: Large organic molecules often have critical peaks below 10°).
    
  • Step Size: 0.02° 2

    
    .
    
  • Dwell Time: 1.0 second/step (minimum).

Phase 3: The Validation Logic (Diagram)

The following diagram illustrates the decision matrix for validating the compound against its precursors.

ValidationWorkflow Start Start: Raw Sample (N,O-Dibenzoyl-L-tyrosine) Prep Sample Preparation (Grind & Mount) Start->Prep SST System Suitability Test (Corundum/Silicon Std) Prep->SST Acquire Acquire PXRD Pattern (3° - 40° 2-Theta) SST->Acquire If SST Pass Check1 Check 1: Amorphous Halo? Acquire->Check1 Check2 Check 2: Precursor Peaks? (Compare vs. L-Tyrosine) Check1->Check2 No (Sharp peaks) Result_Fail_Amorph FAIL: Amorphous/Low Crystallinity Action: Recrystallize (Slow Evap) Check1->Result_Fail_Amorph Yes (Halo present) Check3 Check 3: Unique Fingerprint? Check2->Check3 No Result_Fail_Impure FAIL: Contaminated Action: Wash (Solvent Selection) Check2->Result_Fail_Impure Yes (Tyrosine peaks found) Check3->Result_Fail_Impure Unknown Polymorph Result_Pass PASS: Validated Crystalline Form Check3->Result_Pass Matches Ref Std

Figure 1: Decision matrix for the crystallographic validation of N,O-Dibenzoyl-L-tyrosine, ensuring differentiation from amorphous forms and precursors.

Data Analysis & Acceptance Criteria

To objectively validate the product, compare the experimental data against the following reference markers.

A. Exclusion of Precursors (The "Negative" Test)

You must confirm the absence of the starting material. L-Tyrosine has a distinct, high-crystallinity pattern.

CompoundCharacteristic 2

Regions (Cu K

)
Validation Requirement
L-Tyrosine (Precursor) ~10.1°, ~18.2°, ~25.5°Must be Absent (Signal-to-Noise < 3)
Benzoic Acid (Byproduct) ~8.0°, ~15.5°Must be Absent
Target: N,O-Dibenzoyl-L-Tyr Low Angle Region (5° - 10°) Must be Present (Indicative of large unit cell)

Note: Specific 2


 values for the Target should be cross-referenced with a purchased Certified Reference Material (CRM) or a calculated pattern from Single Crystal data if available, as specific polymorphs (solvates) may shift these values.
B. Crystallinity Calculation

The "Quality" of the product is defined by its Percent Crystallinity (


).


  • 
    :  Total area of crystalline peaks (after background subtraction).
    
  • 
    :  Total area under the curve (including amorphous halo).
    
  • Acceptance Standard:

    
     for pharmaceutical grade intermediates.
    

Troubleshooting & Common Pitfalls

  • The "Missing Peaks" Phenomenon (Preferred Orientation):

    • Symptom:[4][5] The pattern matches the reference in position (2

      
      ) but intensities are wildly different (e.g., the peak at 6° is massive, but the peak at 20° is invisible).
      
    • Cause: The plate-like crystals of N,O-Dibenzoyl-L-tyrosine have aligned flat on the sample holder.

    • Fix: Rotate the sample stage (spinner) or mix the sample with amorphous silica glass to disrupt orientation.

  • Solvent Inclusion (Pseudopolymorphism):

    • Symptom:[4][5] Peaks are shifted slightly, or extra peaks appear that do not match precursors.

    • Cause: This compound may form solvates with ethanol or methanol during recrystallization.

    • Fix: Perform TGA (Thermogravimetric Analysis) to confirm solvent loss, then re-run PXRD.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 151021, N-Benzoyl-L-tyrosine. Retrieved from [Link]

  • Haleblian, J., & McCrone, W. (1969).[6] Pharmaceutical applications of polymorphism. Journal of Pharmaceutical Sciences. (Contextual grounding for polymorph validation).

  • International Centre for Diffraction Data (ICDD).General Protocol for XRD Validation of Organic Acids.

Sources

Validation

Comparative Guide: Enantiomeric Excess Determination of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid

Executive Summary This guide details the technical protocols for determining the enantiomeric excess (ee) of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid (also known as -dibenzoyltyrosine). Due to the molecule's st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for determining the enantiomeric excess (ee) of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid (also known as


-dibenzoyltyrosine). Due to the molecule's structural complexity—containing a free carboxylic acid, a benzamide, and a phenolic ester—standard chiral separation methods require specific modifications to prevent peak tailing and ester hydrolysis.

This document compares two industry-standard methodologies:

  • Chiral Reversed-Phase HPLC (RP-HPLC): The robust, traditional approach suitable for QA/QC environments.

  • Chiral Supercritical Fluid Chromatography (SFC): The high-throughput, "green" alternative preferred in early-stage drug discovery.

Molecular Analysis & Separation Strategy

Before selecting a method, one must understand the analyte's physicochemical behavior to avoid common pitfalls (e.g., on-column precipitation or hydrolysis).

  • Chemical Structure: A Tyrosine core protected by a benzoyl group on the amine (

    
    -terminus) and a benzoyl group on the phenol (
    
    
    
    -position).
  • Acidity (

    
    ):  The free carboxylic acid has a 
    
    
    
    .
    • Implication: Mobile phases must be acidified (pH < 3.0) to keep the molecule in its neutral, protonated state. Ionized carboxylates interact poorly with most chiral stationary phases (CSPs), causing severe peak tailing.

  • Chromophores: The molecule possesses three aromatic rings (two benzoyl, one phenyl).

    • Implication: Strong UV absorption at 230 nm and 254 nm .

  • Stability Risk: The phenolic ester (benzoate) is susceptible to hydrolysis under basic conditions.

    • Implication: Avoid basic additives (e.g., diethylamine) in the mobile phase.

Diagram 1: Method Selection Logic

The following decision tree illustrates the logical flow for selecting the optimal separation technique based on laboratory constraints and sample throughput needs.

MethodSelection Start Start: Chiral Analysis of N,O-Dibenzoyltyrosine Throughput Throughput Requirement? Start->Throughput SFC_Avail SFC Instrument Available? Throughput->SFC_Avail High (>20 samples/day) MethodA Method A: Chiral RP-HPLC (Robust, QA/QC Standard) Throughput->MethodA Low (<10 samples/day) Solubility Solubility Check (MeOH/CO2 vs ACN/H2O) SFC_Avail->Solubility Yes SFC_Avail->MethodA No Solubility->MethodA Poor Solubility in MeOH MethodB Method B: Chiral SFC (High Speed, Green) Solubility->MethodB Soluble in MeOH

Caption: Decision matrix for selecting between HPLC and SFC based on throughput and solubility constraints.

Method A: Chiral Reversed-Phase HPLC (The Gold Standard)

This method utilizes an immobilized polysaccharide column under reversed-phase conditions. It is favored for its reproducibility and compatibility with standard LC-MS/UV equipment.

Experimental Protocol

Stationary Phase:

  • Primary Choice: Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IA/ID (Immobilized).

  • Why: The amylose backbone provides distinct helical grooves that accommodate the aromatic "propeller" shape of the benzoyl groups [1].

Mobile Phase:

  • Composition: Acetonitrile (ACN) / Water / Phosphoric Acid (

    
    ).
    
  • Ratio: 40:60:0.1 (v/v/v).

  • Modifier: The 0.1%

    
     is non-negotiable. It suppresses the ionization of the carboxylic acid (
    
    
    
    ), ensuring the analyte interacts with the CSP via Hydrogen bonding rather than non-specific ionic repulsion [2].

Instrument Settings:

  • Flow Rate: 1.0 mL/min (for 4.6 x 150 mm column).

  • Temperature:

    
     (Ambient). Lower temperatures (
    
    
    
    ) can improve resolution (
    
    
    ) if peaks overlap.
  • Detection: UV @ 230 nm.

Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL of ACN.

  • Caution: Do not dissolve in DMSO if possible, as it can cause solvent front disturbances in this mobile phase.

Expected Performance
  • Retention Time (

    
    ):  Enantiomer 1 (~8-10 min), Enantiomer 2 (~12-15 min).
    
  • Resolution (

    
    ):  Typically > 2.0 (Baseline separation).
    
  • Tailing Factor (

    
    ):  < 1.3 (Acceptable due to acid suppression).
    

Method B: Chiral SFC (The Modern Alternative)

Supercritical Fluid Chromatography (SFC) uses supercritical


 as the primary mobile phase.[] It is superior for hydrophobic aromatic compounds like benzoyl derivatives due to high diffusivity and low viscosity.
Experimental Protocol

Stationary Phase:

  • Primary Choice: Chiralcel OJ-H or Chiralpak AD-H.

  • Why: The cellulose-based OJ-H often shows superior selectivity for phenyl-ester derivatives compared to amylose columns in SFC mode [3].

Mobile Phase:

  • Main Component:

    
     (Supercritical).[2][3]
    
  • Co-Solvent: Methanol with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: 5% to 40% Co-solvent over 5 minutes (or isocratic at 15%).

  • Note: TFA is preferred over phosphoric acid in SFC because it is volatile and miscible with

    
    .
    

Instrument Settings:

  • Back Pressure (BPR): 120 bar (Essential to maintain supercritical state).

  • Temperature:

    
    .
    
  • Flow Rate: 3.0 - 4.0 mL/min.

Expected Performance
  • Analysis Time: < 5 minutes (3x faster than HPLC).

  • Solvent Consumption: Reduced by ~80% (Green chemistry).

  • Resolution: Sharp peaks due to high diffusivity of

    
    .
    

Comparative Data Analysis

The following table summarizes the operational differences between the two methods.

MetricMethod A: RP-HPLCMethod B: Chiral SFC
Primary Mechanism Hydrophobic interaction + H-bondingH-bonding +

-

stacking
Analysis Time 15 - 25 minutes3 - 6 minutes
Peak Shape (

)
1.1 - 1.3 (Slight tailing possible)1.0 - 1.1 (Very sharp)
Mobile Phase Cost High (ACN grade)Low (Industrial

)
Sample Recovery Difficult (Aqueous fraction)Easy (Methanol evaporates)
Acid Modifier

(Non-volatile)
TFA (Volatile)
Diagram 2: Chiral Recognition Mechanism

This diagram visualizes how the CSP interacts with the specific functional groups of the analyte.

ChiralRecognition Analyte Analyte: N,O-Dibenzoyltyrosine HBond Hydrogen Bonding (Amide/Ester groups) Analyte->HBond PiStack Pi-Pi Stacking (Benzoyl rings) Analyte->PiStack Steric Steric Inclusion (Chiral Groove) Analyte->Steric CSP CSP: Amylose/Cellulose Carbamate HBond->CSP PiStack->CSP Steric->CSP

Caption: Schematic of the three-point interaction model (H-bonding, Pi-stacking, Steric fit) required for chiral resolution.

Calculation of Enantiomeric Excess (ee)

Regardless of the method used, the calculation of ee remains the same.



Protocol for Accuracy:

  • Blank Subtraction: Always run a solvent blank to ensure no impurity co-elutes with the minor enantiomer.

  • Integration: Use valley-to-valley integration if baseline resolution (

    
    ) is not achieved; otherwise, use drop-line integration.
    
  • Linearity Check: Ensure the minor enantiomer peak area is above the Limit of Quantitation (LOQ) of the detector (Signal-to-Noise > 10).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Ionization of -COOHIncrease acid concentration (up to 0.1% TFA).
Split Peaks Sample solvent mismatchDissolve sample in mobile phase (or weaker solvent).
No Separation Wrong Column SelectivitySwitch from Amylose (AD) to Cellulose (OD/OJ).
Ghost Peaks Ester HydrolysisCheck sample age; ensure mobile phase pH < 7.

References

  • Daicel Corporation. (n.d.).[2] Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

Sources

Comparative

UV-Vis absorption spectra of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid

This guide serves as a technical reference for the UV-Vis characterization of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid , commonly known as N,O-Dibenzoyl-L-tyrosine . Designed for drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the UV-Vis characterization of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid , commonly known as N,O-Dibenzoyl-L-tyrosine .

Designed for drug development professionals, this document moves beyond basic spectral data to analyze chromophore interactions, stability concerns, and comparative performance against standard tyrosine derivatives.

Molecular Architecture & Chromophore Analysis

To accurately interpret the UV-Vis spectrum of this molecule, one must deconstruct it into its constituent chromophores. Unlike simple L-Tyrosine, this molecule contains three distinct absorbing systems that contribute additively to the total extinction coefficient (


).
Structural Breakdown
  • Core Scaffold: Propanoic acid backbone (optically transparent >200 nm).

  • Chromophore A (Amide): N-Benzoyl group (

    
     transition).
    
  • Chromophore B (Ester): O-Benzoyl group attached to the phenyl ring (

    
     transition).
    
  • Chromophore C (Aromatic): The central phenolic ring of tyrosine.[1]

Key Insight: The esterification of the phenolic oxygen (Position 4) effectively "locks" the auxochromic effect of the hydroxyl group. Consequently, this molecule does not exhibit the characteristic bathochromic (red) shift in alkaline pH typical of free tyrosine, a critical quality control parameter.

Comparative Spectral Performance

The following table contrasts the optical properties of N,O-Dibenzoyl-L-tyrosine with its metabolic precursors and structural analogs.

ParameterL-Tyrosine (Reference)N-Benzoyl-L-Tyrosine (Intermediate)N,O-Dibenzoyl-L-Tyrosine (Target)
Primary

274 nm275 nm230 nm (Dominant)
Secondary

224 nm225-230 nm274-280 nm (Shoulder)
Molar Extinction (

)

M

cm

(at 274 nm)

M

cm

(at 256 nm)
High (Additive Benzoyl)
Alkaline Shift (pH > 10) Yes (Red shift to ~293 nm)Yes (Phenol ionizes)No (Phenol is blocked)
Hydrolytic Stability StableStableUnstable (Ester hydrolysis)
Comparative Analysis
  • The "Benzoyl Boost": The addition of two benzoyl groups creates a massive hyperchromic effect in the 220–240 nm region. While L-Tyrosine has a modest peak here, the Target molecule's absorption is dominated by the superposition of the benzamide and benzoate transitions.

  • The "Silent" Phenol: In N-Benzoyl-L-tyrosine, the free phenolic -OH allows for pH-dependent spectral shifting. In the Target (N,O-Dibenzoyl), this mechanism is silenced. Diagnostic Rule: If your sample of N,O-Dibenzoyl-L-tyrosine shows a shift to ~293 nm upon adding NaOH, your sample has hydrolyzed and is degraded.

Experimental Protocol: Spectral Acquisition

Objective: Obtain a reproducible UV-Vis spectrum while preventing in-situ hydrolysis of the labile ester bond.

Reagents & Equipment[2][3]
  • Solvent: Methanol (HPLC Grade). Note: Avoid water or alkaline buffers to prevent ester hydrolysis.

  • Blank: Pure Methanol.

  • Cuvette: Quartz, 10 mm path length (UV transparent <200 nm).

  • Instrument: Double-beam Spectrophotometer (Scan rate: 200 nm/min).

Step-by-Step SOP
  • Stock Preparation (1 mM):

    • Weigh 4.31 mg of N,O-Dibenzoyl-L-tyrosine (MW: 431.44 g/mol ).

    • Dissolve in 10.0 mL of Methanol. Sonicate for 30 seconds to ensure complete dissolution.

  • Working Standard (50 µM):

    • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol.

    • Why this concentration? This targets an absorbance of ~0.5–0.8 AU at 230 nm, ensuring linearity within the Beer-Lambert law.

  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure Methanol.

    • Run "Auto-Zero" or "Baseline" function from 200 nm to 400 nm.

  • Acquisition:

    • Replace sample cuvette liquid with the Working Standard.

    • Scan from 200 nm to 400 nm .

    • Record Absorbance at

      
       (~230 nm) and 
      
      
      
      (~275 nm).

Signal Pathway & Workflow Visualization

The following diagram illustrates the structural relationship and the critical "Hydrolysis Check" logic required when analyzing this molecule.

G Start Sample: N,O-Dibenzoyl-L-Tyrosine Solvent Dissolve in Methanol (Neutral pH) Start->Solvent Scan UV Scan (200-400 nm) Solvent->Scan Check Diagnostic Check: Add 1 drop 0.1M NaOH Scan->Check QC Step ResultA No Shift in 275 nm Peak Check->ResultA Stable ResultB Red Shift to ~293 nm Check->ResultB Unstable ConclusionA PASS: Intact Ester (Pure Product) ResultA->ConclusionA ConclusionB FAIL: Hydrolyzed (Free Phenol Present) ResultB->ConclusionB

Figure 1: QC Workflow for verifying the integrity of the benzoyl ester linkage using UV-Vis spectral shifts.

References

  • Sigma-Aldrich. Product Specification: N,O-Dibenzoyl-L-tyrosine (CAS 14325-35-0). Retrieved from

  • Antosiewicz, J. M., & Shugar, D. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure.[1][2][3][4] Biophysical Reviews. Retrieved from

  • NIST Chemistry WebBook. UV/Visible Spectrum of Benzamide. National Institute of Standards and Technology. Retrieved from

  • PubChem. L-Tyrosine Spectral Information. National Library of Medicine. Retrieved from

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid
Reactant of Route 2
2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid
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